5-Iodo-1H-indazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVSJWTWOWRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602855 | |
| Record name | 5-Iodo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-76-9 | |
| Record name | 5-Iodo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodo-1H-indazol-3-amine chemical properties and structure
An In-depth Technical Guide to 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated derivative of the 3-aminoindazole scaffold, a privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[2] This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for this compound. While specific experimental data for this compound is limited, this guide consolidates predicted spectroscopic data based on analogous structures and fundamental principles. Furthermore, it discusses the well-established biological context of the 3-aminoindazole scaffold as a kinase inhibitor and outlines relevant experimental protocols for its synthesis and handling.
Chemical Structure and Properties
This compound is characterized by an indazole ring system substituted with an iodine atom at position 5 and an amine group at position 3.
Caption: Chemical Structure of this compound
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 88805-76-9[3] |
| Molecular Formula | C₇H₆IN₃[3] |
| InChI Key | JRGNBDMFXNNOIJ-UHFFFAOYSA-N[4] |
| SMILES | NC1=NNc2cc(I)ccc12 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 259.05 g/mol [3] |
| Physical Form | Solid (predicted)[4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF.[5][6] |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
Spectroscopic Data (Predicted)
Verified, publicly available spectra for this compound are limited. The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts are referenced to TMS in a solvent such as DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable NH protons.[7]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| NH (Indazole) | ~11.0 - 12.0 | broad singlet | Exchangeable with D₂O. |
| H-4 | ~7.6 - 7.8 | d | |
| H-6 | ~7.3 - 7.5 | dd | |
| H-7 | ~7.1 - 7.3 | d | |
| NH₂ (Amine) | ~5.0 - 6.0 | broad singlet | Exchangeable with D₂O.[10] |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted δ (ppm) |
| **C-3 (C-NH₂) ** | ~150 - 155 |
| C-3a | ~140 - 145 |
| C-4 | ~125 - 130 |
| C-5 (C-I) | ~85 - 95 |
| C-6 | ~128 - 132 |
| C-7 | ~110 - 115 |
| C-7a | ~120 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic indazole ring system.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (Doublet) | Asymmetric & Symmetric N-H stretch (Primary Amine)[9] |
| ~3100 | Medium, Broad | N-H stretch (Indazole Ring) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) of Primary Amine[8] |
| 1620 - 1450 | Medium to Strong | C=C stretch (Aromatic Ring) |
| 1335 - 1250 | Strong | C-N stretch (Aromatic Amine)[8] |
| 910 - 665 | Broad, Strong | N-H wag (Primary Amine)[8] |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). In accordance with the nitrogen rule, the compound's odd molecular weight corresponds to its odd number of nitrogen atoms.[11]
| m/z Value | Assignment |
| ~259 | [M]⁺• (Molecular Ion) |
| ~132 | [M - I]⁺ (Fragment from loss of Iodine) |
Experimental Protocols
Synthesis from 2-Fluoro-5-iodobenzonitrile
A common and effective method for the synthesis of 3-amino-1H-indazoles is the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][12] This approach is directly applicable for the preparation of this compound.[12]
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).[5]
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
-
Workup: After cooling the reaction mixture to room temperature, a precipitate of the product may form. The solid can be collected by filtration. Alternatively, the reaction mixture can be diluted with water, and the resulting precipitate is filtered, washed with water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Biological Activity and Mechanism of Action
While specific biological studies on this compound are not prominently reported, the 3-aminoindazole scaffold is a cornerstone in the development of kinase inhibitors.[2][13] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket.
The 3-amino group is crucial as it often forms one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. The indazole ring itself occupies the hydrophobic pocket where adenine would bind. Substituents on the indazole ring, such as the iodine at the C5 position, extend into other regions of the ATP pocket and can be modified to enhance potency and selectivity for the target kinase.[2] Derivatives of 3-aminoindazole have shown potent inhibitory activity against various kinases, including PLK4 and BCR-ABL.[14][15]
Caption: Binding model of a 3-aminoindazole inhibitor in a kinase ATP pocket.
Safety and Handling
A safety data sheet (SDS) for this compound is not widely available. The following information is based on the hazard profile of the closely related compound, 5-iodo-1-methyl-1H-indazol-3-amine.[4] Standard laboratory precautions should be taken.
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-Iodo-1-methyl-1H-indazol-3-amine | 1227955-23-8 [sigmaaldrich.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 3-AMINO-5-IODO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodo-1H-indazol-3-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a representative synthetic protocol, and explores its role as a scaffold for developing therapeutic agents, particularly in oncology.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| CAS Number | 88805-76-9 | [1][2][3][4] |
| Molecular Formula | C₇H₆IN₃ | [1][3] |
| Molecular Weight | 258.96 g/mol or 259.05 g/mol | [1][3] |
| Canonical SMILES | C1=CC2=C(C=C1I)NN=C2N | |
| InChI | InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H3,9,10,11) | |
| Appearance | Off-white to light yellow powder | |
| Purity | Typically >95% | [3] |
Synthesis and Experimental Protocols
Representative Synthesis of a 5-Halo-1H-indazol-3-amine
A general synthetic procedure for similar compounds involves the reflux of a 2-fluorobenzonitrile derivative with hydrazine hydrate.[5]
Materials:
-
2-Fluoro-5-iodobenzonitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
To a solution of 2-fluoro-5-iodobenzonitrile in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for a period of 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield the final this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Significance and Therapeutic Potential
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[5] The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment for kinase inhibitors, a major class of anti-cancer drugs.[5]
Derivatives of 1H-indazole-3-amine have shown promising results as anti-proliferative agents against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell lines.[5]
Mechanism of Action and Signaling Pathways
Studies on derivatives of 1H-indazole-3-amine suggest that their anti-cancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Two key signaling pathways implicated are the p53/MDM2 pathway and the Bcl-2 family-regulated apoptotic pathway.[5]
p53/MDM2 Signaling Pathway:
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[6][7][8] MDM2 is a negative regulator of p53, targeting it for degradation.[6][8][9] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. It is hypothesized that certain indazole derivatives may interfere with this interaction, thereby promoting cancer cell death.
Caption: The p53/MDM2 signaling pathway and potential intervention by indazole derivatives.
Bcl-2 Family Apoptotic Pathway:
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10][11][12] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate.[10][12] Some anti-cancer agents work by either inhibiting the anti-apoptotic Bcl-2 proteins or by activating the pro-apoptotic members, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation, ultimately resulting in apoptosis. Indazole derivatives may modulate the activity of Bcl-2 family members to induce apoptosis in cancer cells.
Caption: The Bcl-2 family-regulated apoptotic pathway and potential modulation by indazole derivatives.
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive molecules. Its utility is underscored by the established importance of the indazole scaffold in drug discovery. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to explore the full therapeutic potential of this class of compounds, particularly in the development of targeted anti-cancer therapies. The modulation of key signaling pathways such as the p53/MDM2 and Bcl-2 pathways represents a promising avenue for future research.
References
- 1. scbt.com [scbt.com]
- 2. 88805-76-9|this compound|BLD Pharm [bldpharm.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. This compound | 88805-76-9 | Benchchem [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Iodo-1H-indazol-3-amine from 2-fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Iodo-1H-indazol-3-amine, a valuable building block in medicinal chemistry, starting from the commercially available precursor, 2-fluoro-5-iodobenzonitrile. The described methodology is based on the well-established reaction of 2-halobenzonitriles with hydrazine, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This guide provides a comprehensive experimental protocol, summarizes key data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.
Overview of the Synthesis
The synthesis of this compound from 2-fluoro-5-iodobenzonitrile is a direct and efficient one-step process. The reaction involves the displacement of the activated fluorine atom by hydrazine, which then undergoes a cyclization reaction with the nitrile group to form the desired 3-aminoindazole ring system.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-5-iodobenzonitrile | ≥97% | Commercially Available |
| Hydrazine hydrate (NH₂NH₂·H₂O) | ~80% in water | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material), add hydrazine hydrate (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid product under vacuum to a constant weight. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 2-Fluoro-5-iodobenzonitrile
| Property | Value |
| Molecular Formula | C₇H₃FIN |
| Molecular Weight | 247.01 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 72-76 °C |
| CAS Number | 351003-36-6 |
Table 2: Expected Reaction Parameters and Product Characteristics
| Parameter | Expected Value/Characteristic |
| Reaction Time | 4 - 8 hours |
| Reaction Temperature | 78 - 80 °C (Reflux in Ethanol) |
| Typical Yield | 85 - 95% |
| Product Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
| CAS Number | 88805-76-9 |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Significance in Drug Development
3-Aminoindazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a variety of biologically active compounds. The 1H-indazole-3-amine core is a key hinge-binding fragment for many kinase inhibitors. The iodo-substituent at the 5-position of the indazole ring provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for drug discovery programs. This makes this compound a crucial intermediate for the development of novel therapeutics targeting a range of diseases, including cancer.
Spectroscopic Profile of 5-Iodo-1H-indazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Iodo-1H-indazol-3-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages data from the closely related analogue, 5-Iodo-1H-indazole-3-carboxaldehyde, in conjunction with established principles of spectroscopic analysis for aromatic and heterocyclic amines. This approach allows for a robust prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | br s | 1H | N1-H (indazole) |
| ~7.8 | s | 1H | C4-H |
| ~7.4 | d | 1H | C6-H |
| ~7.2 | d | 1H | C7-H |
| ~5.5 | br s | 2H | C3-NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C3 |
| ~141 | C7a |
| ~133 | C5 |
| ~129 | C3a |
| ~125 | C6 |
| ~120 | C4 |
| ~112 | C7 |
| ~85 | C5-I |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1][2] |
| ~3100 | Medium, Broad | N-H stretch (indazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1650 - 1580 | Medium to Strong | N-H bend (primary amine)[1][3] |
| 1620 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[1] |
| 910 - 665 | Broad | N-H wag (primary amine)[1] |
| ~800 | Strong | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 259 | High | [M]⁺ (Molecular Ion) |
| 132 | Medium | [M - I]⁺ |
| 105 | Medium | [M - I - HCN]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons of the indazole ring and the amine group.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a wavenumber range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
-
-
Data Processing:
-
The obtained spectrum should be background-corrected.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Use Electron Ionization (EI) as the ionization method to generate the molecular ion and characteristic fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
The Pivotal Role of 5-Iodo-1H-indazol-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the discovery and development of novel small-molecule kinase inhibitors remain a cornerstone of therapeutic innovation, particularly in oncology. Among the privileged scaffolds utilized for this purpose, the indazole nucleus has emerged as a highly versatile and effective framework. This technical guide focuses on a key building block, 5-Iodo-1H-indazol-3-amine, and its crucial role as a starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of the iodo group at the 5-position offers a reactive handle for a variety of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This document will provide an in-depth overview of its synthesis, its application in the development of kinase inhibitors, relevant quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
The Strategic Advantage of the this compound Scaffold
This compound serves as an ideal starting point for the generation of diverse chemical libraries targeting various kinases.[1] The indazole core itself is a known bioisostere of purines, allowing it to interact with the ATP-binding site of many kinases. The 3-amino group often acts as a key hydrogen bond donor, anchoring the molecule within the hinge region of the kinase domain.[2] The true synthetic versatility, however, lies in the 5-iodo substituent. This halogen atom is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the solvent-exposed region of the kinase active site and the optimization of pharmacokinetic and pharmacodynamic properties.[2]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of various derivatives synthesized from 5-substituted-1H-indazol-3-amine scaffolds. This data highlights the impact of substitutions at the 5-position on potency and selectivity.
Table 1: Anti-proliferative Activity of 5-Substituted Indazole Derivatives in Cancer Cell Lines
| Compound ID | 5-Position Substituent | Cell Line | IC50 (µM) |
| 6o | Piperazinyl-aryl | K562 (Chronic Myeloid Leukemia) | 5.15 |
| 6o | Piperazinyl-aryl | HEK-293 (Normal Kidney) | 33.2 |
| 5k | Thiophenyl-acetamide | Hep-G2 (Hepatoma) | 3.32 |
| 5k | Thiophenyl-acetamide | HEK-293 (Normal Kidney) | 12.17 |
| 2f | (E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | MCF-7 (Breast Cancer) | 1.15 |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | HCT116 (Colon Cancer) | 4.89 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3]
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| K22 | PLK4 | 0.1 |
| Axitinib (contains indazole core) | PLK4 | 6.5 |
| CFI-400945 (indazole derivative) | PLK4 | 2.8 |
| VX680 (indazole derivative) | PLK4 | 7.66 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4]
Experimental Protocols
Synthesis of this compound
A practical synthesis of this compound can be achieved from the commercially available 2-fluoro-5-iodobenzonitrile. The following protocol is based on established methods for the synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[5][6]
Reaction Scheme:
Materials:
-
2-Fluoro-5-iodobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol or another suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of a wide range of kinases.[7][8][9][10]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the appropriate kinase reaction buffer.
-
Initiate the reaction by adding ATP (the concentration should be at or near the Km for the specific kinase).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.
-
Incubate at room temperature for 30-60 minutes to convert the ADP generated in the kinase reaction to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
-
Calculate IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest (e.g., A549, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by kinase inhibitors derived from the this compound scaffold.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic design, featuring a reactive iodine atom at the 5-position, facilitates extensive chemical modifications, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significance of this scaffold in contemporary drug discovery. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the discovery of new and effective medicines cannot be overstated.
References
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ADP-Glo™ Kinase Assay [promega.jp]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
5-Iodo-1H-indazol-3-amine: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1H-indazol-3-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive iodo group at the 5-position and a nucleophilic amino group at the 3-position, render it an exceptionally versatile scaffold for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.
Introduction
The indazole core is a privileged motif in drug discovery, present in a multitude of biologically active compounds. The introduction of an iodine atom at the 5-position of the 3-aminoindazole scaffold significantly enhances its synthetic utility, primarily by enabling facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug development programs.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the cyclization of 2-fluoro-5-iodobenzonitrile with hydrazine. The fluorine atom at the ortho position acts as a good leaving group, facilitating the intramolecular nucleophilic attack of the hydrazine to form the indazole ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluoro-5-iodobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Water
Procedure:
-
To a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to afford this compound as a solid.
Chemical Reactivity and Key Applications
The synthetic versatility of this compound stems from the distinct reactivity of its iodo and amino functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is extensively used to synthesize 5-aryl-1H-indazol-3-amine derivatives, which are prominent scaffolds for kinase inhibitors.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 5-(amino)-1H-indazol-3-amine derivatives. This reaction involves the coupling of the iodoindazole with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (5) | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) (4) | - | Cs₂CO₃ | THF | 80 | 16 | 82 |
Functionalization of the Amino Group
The amino group at the C3 position is nucleophilic and can readily undergo various transformations, including acylation, alkylation, and sulfonylation, to introduce further diversity into the molecular scaffold.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise as therapeutic agents, particularly as kinase inhibitors. The ability to readily diversify the 5-position through cross-coupling reactions has been instrumental in the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Kinase Inhibitors
The 3-aminoindazole scaffold is a known hinge-binding motif for many kinases. By appending various aryl or heteroaryl groups at the 5-position via Suzuki coupling, researchers can fine-tune the inhibitor's selectivity and potency. For instance, derivatives of this scaffold have been investigated as inhibitors of kinases such as Akt, Aurora kinases, and receptor tyrosine kinases.
Caption: Role in the drug discovery pipeline.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce molecular diversity at the 5-position, coupled with the reactivity of the 3-amino group, provides a powerful platform for the design and synthesis of novel therapeutic agents with tailored pharmacological profiles. This guide has provided the essential technical details to empower researchers to effectively utilize this important synthetic intermediate in their scientific endeavors.
An In-depth Technical Guide to the Derivatives and Analogs of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 5-Iodo-1H-indazol-3-amine. This core scaffold is a valuable building block in medicinal chemistry, offering versatile functionalization points for the development of novel therapeutic agents, particularly in the realm of oncology.
Core Structure and Synthetic Strategies
This compound serves as a key intermediate for the synthesis of a diverse range of derivatives. The presence of the iodo group at the 5-position and the amino group at the 3-position allows for selective functionalization through various modern cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The iodine atom at the C-5 position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is instrumental in exploring the structure-activity relationship (SAR) by modifying the substitution at this position.
Buchwald-Hartwig Amination for C-N Bond Formation
The amino group at the C-3 position can be functionalized, or alternatively, the iodine at C-5 can be substituted with various nitrogen-containing moieties via Buchwald-Hartwig amination. This allows for the synthesis of libraries of N-aryl and N-heteroaryl derivatives, which are crucial for modulating the pharmacological properties of the compounds.
Biological Activities and Therapeutic Targets
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition
Substituted 3-aminoindazole analogs have been investigated as inhibitors of several receptor tyrosine kinases, including FLT3, PDGFRα, and c-Kit.[1] These kinases are implicated in the pathogenesis of various cancers, and their inhibition can lead to the suppression of tumor growth and proliferation.
Anticancer Activity
Numerous derivatives of the 1H-indazole-3-amine scaffold have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including those of lung, chronic myeloid leukemia, prostate, and liver cancers.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the biological activity of representative indazole derivatives.
Table 1: In Vitro Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | K562 (CML) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 6o | >50 | 5.15 | >50 | >50 | 33.2 |
Data extracted from a study on 1H-indazole-3-amine derivatives, where compound 6o showed promising activity and selectivity.[2][3]
Table 2: Kinase Inhibitory Activity of Amino-Indazole Derivatives
| Compound | FLT3 EC50 (nM) | c-Kit EC50 (nM) | PDGFRα (T674M mutant) EC50 (nM) |
| 4 | single-digit nanomolar | single-digit nanomolar | single-digit nanomolar |
| 11 | single-digit nanomolar | single-digit nanomolar | single-digit nanomolar |
Data from a study on 3-amino-1H-indazol-6-yl-benzamides designed to target the 'DFG-out' conformation of the kinase activation loop.[1]
Signaling Pathways
The anticancer effects of this compound derivatives are often mediated through their interaction with key signaling pathways that regulate cell survival, proliferation, and apoptosis.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is involved in cellular responses to stress, inflammation, and apoptosis. Some indazole derivatives have been shown to inhibit JNK3, suggesting a potential therapeutic application in neurodegenerative diseases and cancer.
JNK Signaling Pathway Inhibition
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is crucial for maintaining genomic stability. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.
PLK4 Signaling Pathway Inhibition
p53/MDM2 and Bcl-2 Signaling Pathway
The tumor suppressor p53 plays a central role in preventing cancer formation. Its activity is tightly regulated by MDM2. The Bcl-2 family of proteins are key regulators of apoptosis. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[3]
p53/MDM2 and Bcl-2 Pathway Modulation
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
Detailed Protocol: To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) in a suitable solvent such as a 4:1 mixture of dioxane and water is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The mixture is degassed by bubbling with argon or nitrogen for 15-30 minutes. A palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 equiv), is then added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine derivative.
General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
Detailed Protocol: A mixture of this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (argon or nitrogen). The reaction temperature typically ranges from 80 to 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 5-(amino)-1H-indazol-3-amine derivative.
MTT Assay for Anti-proliferative Activity
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[2]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The synthetic versatility of this core allows for extensive structure-activity relationship studies, leading to the identification of potent and selective drug candidates. Further investigation into the pharmacokinetics and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Models for the prediction of receptor tyrosine kinase inhibitory activity of substituted 3-aminoindazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Iodo-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. It includes a list of commercial suppliers, key technical data, a detailed experimental protocol for a common synthetic application, and visualizations of a relevant biological pathway and experimental workflow.
Commercial Availability
This compound (CAS No. 88805-76-9) is readily available from a variety of commercial suppliers. Sourcing this compound is the first step for researchers aiming to utilize it as a scaffold for the synthesis of novel chemical entities.[1][2] The table below summarizes key information from several suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | 88805-76-9 | C₇H₆IN₃ | 259.05 | Not specified |
| Thoreauchem | 88805-76-9 | C₇H₆IN₃ | 258.96 | >95% |
| REALAB LLC | 88805-76-9 | C₇H₆IN₃ | Not specified | Not specified |
| BLD Pharm | 88805-76-9 | C₇H₆IN₃ | Not specified | Not specified |
| Benchchem | 88805-76-9 | C₇H₆IN₃ | Not specified | Not specified |
| Zhengzhou Lingfang Chemical Co., Ltd | 88805-76-9 | C₇H₆IN₃ | Not specified | Not specified |
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 88805-76-9 |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | ~259.05 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1I)C(=NN2)N |
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate, primarily used as a scaffold in the synthesis of more complex molecules with potential therapeutic applications.[1][2] The presence of an iodine atom at the 5-position and an amine group at the 3-position allows for a wide range of chemical modifications. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative, which can be adapted for this compound, with a boronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a 4:1 mixture of dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Biological Significance and Signaling Pathways
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] Derivatives of 1H-indazole-3-amine have been investigated as potent kinase inhibitors, targeting key signaling pathways implicated in cancer.[4][5]
One such pathway is the p53/MDM2 signaling pathway . The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[6] MDM2 is a key negative regulator of p53, targeting it for degradation.[6] In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2.[6]
Derivatives of 1H-indazole-3-amine have been designed and synthesized to inhibit components of pathways that are crucial for cancer cell survival. For instance, some indazole derivatives have shown the potential to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[7][8]
References
- 1. This compound | 88805-76-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1H-indazol-3-amine
This guide provides comprehensive safety and handling information for 5-Iodo-1H-indazol-3-amine, a chemical compound utilized in research and development, particularly in the synthesis of pharmacologically active molecules.[1][2][3] The information is intended for researchers, scientists, and professionals in the drug development field.
Hazard Identification and Classification
Anticipated Hazard Classification:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]
Signal Word: Warning[4]
Pictograms (Anticipated):
-
GHS07: Exclamation Mark
Hazard Statements (Anticipated):
Precautionary Statements (Anticipated): A comprehensive list of precautionary statements is provided in the table below.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 88805-76-9 | [1][8][9] |
| Molecular Formula | C7H6IN3 | [1][8][9] |
| Molecular Weight | 259.05 g/mol | [1][8][10] |
| Appearance | Off-white solid (inferred from analogs) | [4] |
| Melting Point | 156 - 158 °C (for 1H-Indazol-3-amine) | [4] |
| Purity | >95% | [9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
A robust PPE regimen should be followed to prevent exposure.
References
- 1. scbt.com [scbt.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 88805-76-9|this compound|BLD Pharm [bldpharm.com]
- 9. thoreauchem.com [thoreauchem.com]
- 10. CAS 599183-36-5 | 3-iodo-1H-indazol-5-amine - Synblock [synblock.com]
An In-depth Technical Guide on the Solubility Profile of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-Iodo-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogues and established principles of organic chemistry to project a likely solubility profile. Furthermore, it details standardized experimental protocols for determining solubility and explores a relevant biological signaling pathway where such a molecule may exert its effects, reflecting its importance in drug discovery.
Physicochemical Properties and Predicted Solubility
This compound possesses a rigid bicyclic indazole core, a basic amino group, and a lipophilic iodine atom. These structural features collectively influence its solubility in various solvents. The indazole nucleus itself, containing both a benzene ring and a pyrazole ring, contributes to its aromatic and heterocyclic character. The amino group is capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. Conversely, the bulky and nonpolar iodine atom at the 5-position increases the molecule's lipophilicity, which may favor solubility in nonpolar organic solvents.
Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents. The presence of the amino group suggests that the solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble ammonium salt.
Solubility Data
| Solvent Classification | Solvent | Compound | Solubility | Reference |
| Polar Protic | Water | 1H-Indazol-5-amine | 17.9 µg/mL | [1] |
| Water | 5-Bromo-3-Fluoro-1H-indazole | Insoluble | [2] | |
| Water | 1H-Indazol-3-amine | Soluble | [3] | |
| Alcohols | 1H-Indazol-3-amine | Soluble | [3] | |
| Polar Aprotic | DMSO | 3-Amino-5-methylisoxazole | 55 mg/mL | [4] |
| Chloroform | 3-Amino-1,2,4-triazole | Soluble | [5] | |
| Nonpolar | Ether | 3-Amino-1,2,4-triazole | Insoluble | [5] |
This table is representative and includes data for compounds with structural similarities to this compound to infer its likely solubility characteristics.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound.
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain saturation.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.
-
Biological Relevance: Potential Inhibition of Receptor Tyrosine Kinase Signaling Pathways
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of protein kinase inhibitors.[6] Many of these inhibitors target receptor tyrosine kinases (RTKs) that are implicated in cancer cell proliferation, survival, and angiogenesis. Given its structure, this compound could potentially interact with the ATP-binding site of various kinases. The diagram below illustrates a generalized signaling pathway for several RTKs, including VEGFR2, AXL, Mer, and c-Met, which are common targets for indazole-based inhibitors.[7][8][9][10]
This diagram shows that ligand binding to an RTK induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades like the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[7][11][12][13][14] These pathways regulate critical cellular processes such as proliferation, survival, and migration, which are often dysregulated in cancer.[10][15][16][17] The development of small molecule inhibitors, potentially including derivatives of this compound, that target these kinases is a key strategy in modern oncology drug discovery.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely solubility profile based on the analysis of structurally related compounds and fundamental chemical principles. The provided experimental protocol offers a standardized method for obtaining precise solubility measurements. The exploration of relevant signaling pathways underscores the potential of this and similar indazole-based compounds as kinase inhibitors in therapeutic development. Further experimental investigation is warranted to definitively characterize the solubility of this compound in a broad range of pharmaceutically relevant solvents.
References
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 3. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 4. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-MET [stage.abbviescience.com]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-iodo-1H-indazol-3-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and the C-5 functionalization of this core through robust methods like the Suzuki coupling is of significant interest for the development of novel therapeutics.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4][5][6] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] For the synthesis of novel indazole derivatives, the Suzuki coupling provides a powerful tool for introducing aryl, heteroaryl, and other substituents at specific positions of the indazole ring system, which is a key component in many biologically active compounds.[1][2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substituted indazoles, which can serve as a starting point for the optimization of reactions with this compound.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| N-Boc-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O (4:1) | 80 °C, 12 h | - | [8] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | High | [1] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2), Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | - | [9] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 12 h | - | [2] |
| 3-Iodo-1H-indazole | Arylboronic acids | Ferrocene-Based Pd Complex (4) | Na₂CO₃ | - | - | - | [10] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the palladium catalyst.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions to functionalize 5-Iodo-1H-indazol-3-amine. This key building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of biologically active compounds. The methods described herein facilitate the synthesis of diverse libraries of 5-substituted-1H-indazol-3-amine derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
The functionalization of the indazole core, particularly at the C5 position, is a critical strategy in the development of novel therapeutics.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the introduction of a wide variety of substituents.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is outlined below. This procedure should be performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing biaryl structures commonly found in kinase inhibitors.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 (µW) | 0.5 | 95 | [2][3] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 | [1] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 12 | High | [4][5] |
| 5-Indoleboronic acid | P1 (XPhos precatalyst) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good | [2] |
Note: Data may be for analogous 3-amino-5-haloindazoles or unprotected iodoindazoles.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave irradiation can significantly reduce reaction times.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a route to install vinyl groups or more complex unsaturated side chains at the 5-position of the indazole core.
Table 2: General Conditions for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 80 | 24 | ~60 | Inferred from similar reactions[4] |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 100 | 12 | Good | General conditions |
| n-Butyl acrylate | Pd/phosphine-imidazolium salt | - | K₂CO₃ | NMP | 120 | 4 | High | General conditions |
Detailed Protocol: Heck Reaction
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent (e.g., DMF or acetonitrile), add the base (e.g., Et₃N, 2.0 equiv.).[4]
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., PPh₃).[4]
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).[4]
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, yielding 5-alkynyl-1H-indazol-3-amine derivatives.
Table 3: Typical Conditions for Sonogashira Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | >90 | General conditions[1] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | i-Pr₂NH | THF | RT | 6 | 89 | [1] |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 8 | Good | General conditions |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[1]
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.[1]
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.[1]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 5-amino-substituted indazole derivatives from this compound and a primary or secondary amine. The choice of ligand is crucial for achieving high yields.
Table 4: General Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | High | [4] |
| Aniline | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 12 | Good | General conditions |
| Benzylamine | "XantPhos Pd G3" (5) | - | DBU | MeCN/PhMe | 140 | 1 | Good | [6] |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base (e.g., Cs₂CO₃ or NaOt-Bu).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent. While powerful, the toxicity of organotin compounds necessitates careful handling and purification.
Table 5: General Conditions for Stille Coupling
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | - | Dioxane | 100 | 16 | Moderate | [7] |
| Vinyltributyltin | PdCl₂(PPh₃)₂ (2) | - | LiCl | THF | 65 | 12 | Good | General conditions |
| (Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(fur)₃ (4) | CuI | NMP | 80 | 8 | Good | General conditions |
Detailed Protocol: Stille Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in a suitable solvent (e.g., dioxane or THF), add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Additives: In some cases, additives such as LiCl or a copper co-catalyst may be beneficial.
-
Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically diluted and may be treated with a fluoride source (e.g., KF solution) to precipitate tin byproducts. Filter and perform a standard aqueous workup.
-
Purification: After drying and concentration, purify the crude product by column chromatography.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Iodo-1H-indazol-3-amine. This reaction is a powerful method for the synthesis of N-substituted 3,5-diaminoindazole derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2][3] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery for the construction of complex molecular architectures.[1] The synthesis of substituted indazoles is of particular interest due to their prevalence in compounds with diverse pharmacological activities. This document outlines the key considerations and provides a detailed protocol for the successful amination of this compound.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][4] Key steps in the mechanism include the oxidative addition of the aryl iodide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2][4] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Key Experimental Parameters
Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following table summarizes typical conditions based on established literature for similar heterocyclic systems.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand can act as a reducing agent to generate the active Pd(0) species in situ.[2][4] |
| Ligand | Xantphos, BINAP, DavePhos, BrettPhos | The choice of ligand is critical. Biaryl phosphine ligands and those with a large bite angle like Xantphos are often effective for coupling with heteroaryl halides.[5][6] |
| Base | Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), NaOtBu (Sodium tert-butoxide) | The base facilitates the deprotonation of the amine. For substrates with sensitive functional groups, milder bases like Cs₂CO₃ or K₃PO₄ are preferred over strong bases like NaOtBu.[2][4] |
| Solvent | 1,4-Dioxane, Toluene, THF (Tetrahydrofuran) | Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[5] |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen solvent.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.[7] |
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). Researchers should note that optimization of catalyst, ligand, base, and temperature may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Standard work-up and purification reagents and equipment (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Then, add the amine coupling partner (1.2 eq.) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired N-substituted 3,5-diaminoindazole product.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety
-
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. The purity of reagents and the efficiency of degassing the solvent are critical.
-
Safety: The reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment. Solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] For drug development professionals, the ability to introduce an alkynyl moiety onto a heterocyclic scaffold like 5-Iodo-1H-indazol-3-amine is of significant interest for generating novel chemical entities with potential therapeutic applications. The resulting 5-alkynyl-1H-indazol-3-amines can serve as key intermediates for further functionalization.
This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of this compound, based on established methodologies for similar substrates.
Key Considerations for this compound
The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by the position of the iodine atom and the nature of other substituents on the indazole ring.[5] The presence of the free amino group and the indazole N-H in this compound may influence the reaction. Notably, for couplings at the C3-position of 1H-indazoles, protection of the N1-position is often required to achieve good yields.[6] While the target molecule is iodinated at the C5-position, the potential for N-H reactivity with the basic reaction conditions or interference with the catalyst should be considered. Researchers may need to empirically determine the necessity of N-protection for optimal results.
Summary of Reaction Conditions
The following table summarizes typical conditions for Sonogashira coupling reactions applicable to iodo-heterocycles, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | 0.5 - 5 mol% loading. |
| Copper(I) Co-catalyst | CuI | 1 - 10 mol% loading. Copper-free conditions are also an option.[7][8] |
| Ligand | PPh₃, Xantphos, P(t-Bu)₃ | Often used with palladium sources like Pd₂(dba)₃. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Typically 2-4 equivalents. An amine base can sometimes also serve as the solvent.[9] |
| Solvent | DMF, Acetonitrile, THF, Toluene, Dioxane | Anhydrous and degassed solvents are recommended. |
| Temperature | Room Temperature to 120 °C | Reaction temperature is dependent on the reactivity of the substrates. Microwave heating can be employed to reduce reaction times.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the catalyst. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol is a generalized starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific alkyne coupling partners.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1H-indazol-3-amine.
Protocol for N-Protection (if required)
If the unprotected indazole proves to be problematic, protection of the N1-position may be necessary. A common protecting group for indazoles is the p-methoxybenzyl (PMB) group.
Procedure for N1-PMB Protection:
-
Dissolve this compound in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃).
-
Add p-methoxybenzyl chloride (PMB-Cl) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
The resulting N1-PMB protected this compound can then be used in the Sonogashira coupling protocol described above.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle
Caption: A simplified representation of the palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. cetjournal.it [cetjournal.it]
- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Potent AXL/c-Met Kinase Inhibitors Using 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of this heterocycle is crucial for modulating potency, selectivity, and pharmacokinetic properties. 5-Iodo-1H-indazol-3-amine is a key starting material for the synthesis of a new class of potent kinase inhibitors, particularly those targeting the AXL and c-Met receptor tyrosine kinases. Dysregulation of the AXL and c-Met signaling pathways is a known driver of tumor growth, metastasis, and the development of therapeutic resistance in various cancers. This application note provides a detailed protocol for the synthesis of 3,5-disubstituted indazole derivatives via a Suzuki-Miyaura cross-coupling reaction and presents their inhibitory activity against AXL and c-Met kinases.
Key Synthetic Route: Suzuki-Miyaura Cross-Coupling
The primary method for diversifying the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C-5 position, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. The general scheme involves the coupling of the 5-iodoindazole with a suitable boronic acid or boronate ester.[1][2]
Diagram 1: General Synthetic Workflow
Caption: Experimental workflow for the synthesis and evaluation of indazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki coupling of halogenated indazoles.[1][2]
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding aryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.1 eq.) in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-aryl-1H-indazole.
Protocol 2: Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds against AXL and c-Met kinases can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™). The following is a general procedure.
Materials:
-
Synthesized inhibitor compound
-
Recombinant AXL or c-Met kinase
-
ATP
-
Substrate peptide
-
Assay buffer
-
Kinase assay detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data: Inhibitory Activity
The following table summarizes the inhibitory activity of representative 3,5-disubstituted indazole derivatives against AXL and c-Met kinases. While the specific compounds listed were synthesized from the analogous 5-bromo-1H-indazol-3-amine, the data provides a strong indication of the potential for inhibitors derived from this compound.
| Compound ID | 5-Position Substituent | AXL IC50 (nM) | c-Met IC50 (nM) | Reference |
| 1a | 4-Fluorophenyl | 15 | 28 | [3] |
| 1b | 3,4-Difluorophenyl | 8 | 15 | [3] |
| 2a | Pyridin-4-yl | 25 | 42 | Adapted from[4] |
| 2b | Thiophen-2-yl | 38 | 65 | Adapted from[5] |
Signaling Pathways
AXL and c-Met are receptor tyrosine kinases that, upon activation by their respective ligands (Gas6 for AXL and HGF for c-Met), trigger downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. The synthesized indazole inhibitors act by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking these downstream signals.
Diagram 2: AXL Signaling Pathway
Caption: Simplified AXL signaling pathway and point of inhibition.
Diagram 3: c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and point of inhibition.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of potent AXL and c-Met kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the diversification of the indazole core, enabling the generation of extensive compound libraries for SAR studies. The resulting 3,5-disubstituted indazole derivatives demonstrate significant potential as targeted anticancer agents by effectively inhibiting key signaling pathways involved in tumor progression and drug resistance. Further optimization of this scaffold may lead to the development of clinical candidates with improved efficacy and safety profiles.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-arylation of 5-iodo-1H-indazol-3-amine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, adapted for this specific substrate.
Introduction
The N-arylation of 3-aminoindazoles is a key synthetic step in the development of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the 5-iodo substituent offers a valuable handle for further functionalization, making the selective N-arylation of this compound a strategically important reaction. This document provides two primary protocols for this transformation, leveraging both palladium and copper catalysis to offer flexibility in terms of reaction conditions, substrate scope, and cost.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This protocol is adapted from procedures developed for the N-arylation of 3-aminoindazoles and is suitable for a wide range of aryl and heteroaryl halides.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane, toluene) and then the base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the indicated temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Summary: Palladium-Catalyzed N-arylation of 3-Aminoindazoles (Model System)
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 3-aminoindazoles with various aryl halides, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Dioxane | 100 | 20 | 72 |
| 4 | 3-Bromoanisole | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu | Toluene | 90 | 24 | 81 |
Note: Yields are based on published data for 3-aminoindazoles and may vary for this compound.
Visualization of Buchwald-Hartwig Catalytic Cycle
I NH2 Ar-X, Cu catalyst, Ligand I NH-Ar | | Base, Solvent | | (N)----(C)----(C) ----------------------> (N)----(C)----(C) || || | Heat || || | (CH)---(C)---(N)H (CH)---(C)---(N)H \ / C=C | | H H
Caption: General workflow for the Ullmann N-arylation reaction.
Considerations for this compound
-
N1 vs. N2 Arylation: The N-arylation of indazoles can potentially occur at either the N1 or N2 position. The protocols provided are generally selective for N1 arylation of 3-aminoindazoles, but the regioselectivity should be confirmed experimentally for the 5-iodo substituted substrate.
-
Reactivity of the 5-Iodo Group: In palladium-catalyzed reactions, the C-I bond at the 5-position could potentially undergo oxidative addition to the palladium center, leading to side products. Careful selection of ligands and reaction conditions can help to minimize this competitive reaction. The use of aryl bromides or chlorides instead of aryl iodides may also favor the desired N-arylation. For copper-catalyzed reactions, the 5-iodo group is generally expected to be less reactive than the aryl halide coupling partner.
-
Optimization: The provided protocols are starting points. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for specific aryl halide coupling partners.
References
Application Notes and Protocols: Library Synthesis Using 5-Iodo-1H-indazol-3-amine Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1H-indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The 5-Iodo-1H-indazol-3-amine building block is a highly versatile starting material for constructing diverse chemical libraries. It features two key points of diversification: the iodo group at the C-5 position, which is ideal for carbon-carbon bond formation, and the amino group at the C-3 position, which can be readily functionalized.[3] This document provides detailed protocols for the synthesis of compound libraries based on this scaffold, focusing on Suzuki-Miyaura coupling and amide bond formation, and discusses their application in targeting kinase signaling pathways.
Key Diversification Strategies
The this compound scaffold allows for a straightforward two-step diversification strategy to rapidly generate a library of analogues.
-
C-5 Position Functionalization via Suzuki-Miyaura Coupling: The iodine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust method for introducing a wide variety of aryl and heteroaryl moieties, which is critical for exploring structure-activity relationships (SAR).[1][4]
-
C-3 Position Functionalization via Amide Coupling: The 3-amino group can be readily acylated to form amide bonds. This reaction allows for the introduction of another layer of diversity by coupling the indazole core with a broad range of carboxylic acids, further expanding the chemical space of the library.
Experimental Workflow
The overall strategy involves a sequential modification of the C-5 and C-3 positions. This workflow enables the systematic generation of a matrix library from a set of boronic acids and carboxylic acids.
Caption: A typical experimental workflow for library synthesis.
Applications in Drug Development: Kinase Inhibition
Derivatives of the 3-aminoindazole scaffold are of significant interest as kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth, is a common target for indazole-based inhibitors.[1] The library synthesis approach allows for the fine-tuning of inhibitory activity and selectivity against specific kinases within this pathway.
Caption: PI3K/Akt/mTOR signaling and the action of indazole inhibitors.
Data Presentation
Quantitative data from library synthesis and screening should be organized for clarity and comparative analysis.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table summarizes typical reaction parameters for the coupling of this compound with various boronic acids.[1][6]
| Parameter | Condition A | Condition B |
| Starting Material | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Heteroarylboronic acid (1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | SPhos Pd G3 (2-4 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (5:1) |
| Temperature | 90-100 °C | 80-110 °C |
| Typical Yield | 60-95% | 55-90% |
Table 2: Representative Kinase Inhibitory Activity (IC₅₀) This table presents sample data from a screening cascade of a synthesized library against relevant kinases. Data is hypothetical but representative of published findings for this scaffold class.[4][7][8]
| Compound ID | R¹ (from Boronic Acid) | R² (from Carboxylic Acid) | Akt IC₅₀ (nM) | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| LIB-001 | Phenyl | Acetyl | 150 | 450 | >1000 |
| LIB-002 | 4-Fluorophenyl | Acetyl | 85 | 320 | >1000 |
| LIB-003 | 2-Pyridyl | Acetyl | 210 | 600 | >1000 |
| LIB-004 | 4-Fluorophenyl | Cyclopropylcarbonyl | 45 | 180 | 850 |
| LIB-005 | 4-Fluorophenyl | 4-Morpholinobenzoyl | 15 | 95 | 650 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][6]
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., microwave vial or sealed tube), add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine intermediate.
Protocol 2: General Procedure for Amide Coupling at the 3-Amino Position
This protocol is adapted from standard procedures for forming amide bonds using a carboxylic acid and a coupling agent.
-
Reaction Setup: To a solution of the carboxylic acid (1.2 equiv.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add the coupling agents HOBT (1.2 equiv.) and EDC·HCl (1.2 equiv.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the 5-aryl-1H-indazol-3-amine intermediate (1.0 equiv.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 88805-76-9 | Benchchem [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore found in a multitude of clinically approved drugs and biologically active compounds. The functionalization of the indazole core is therefore of paramount importance in medicinal chemistry and drug discovery. The Palladium-catalyzed Heck coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto the indazole framework. This document provides detailed application notes and experimental protocols for the Heck coupling of 5-iodo-1H-indazol-3-amine with various alkenes.
Due to the presence of both a free amine at the C3 position and a reactive N-H on the indazole ring, direct Heck coupling can be challenging due to potential catalyst inhibition and side reactions.[1] Therefore, a two-step approach involving the protection of the indazole nitrogen prior to the Heck coupling is often recommended to ensure higher yields and cleaner reaction profiles.[1][2][3] This protocol will focus on the reaction of an N-protected this compound, followed by deprotection to yield the desired product.
Key Applications
-
Drug Discovery: The synthesized 3-amino-5-alkenyl-1H-indazoles can serve as key intermediates for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.
-
Medicinal Chemistry: The introduction of various alkenyl moieties allows for extensive Structure-Activity Relationship (SAR) studies to optimize the pharmacological properties of lead compounds.
-
Organic Synthesis: This protocol provides a reliable method for the construction of complex heterocyclic systems bearing the indazole core.
Proposed Reaction Scheme
A general scheme for the Heck coupling of this compound involves an initial N-protection step, followed by the palladium-catalyzed coupling with an alkene, and a final deprotection step. A common protecting group for indazoles in palladium-catalyzed reactions is the tetrahydropyranyl (THP) group.[3]
Caption: General reaction scheme for the N-protection, Heck coupling, and deprotection of this compound.
Experimental Protocols
Protocol 1: N-Protection of this compound with Tetrahydropyran (THP)
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-THP protected this compound.
Protocol 2: Heck Coupling of N-THP-5-Iodo-1H-indazol-3-amine
Materials:
-
N-THP protected this compound
-
Alkene (e.g., methyl acrylate, styrene) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add N-THP protected this compound (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or MeCN), followed by the alkene (1.5 eq) and the base (Et₃N or DIPEA, 2.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the THP Group
Materials:
-
N-THP protected 3-amino-5-alkenyl-1H-indazole
-
Hydrochloric acid (HCl) in methanol or another suitable acidic condition
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-THP protected 3-amino-5-alkenyl-1H-indazole in methanol.
-
Add a solution of hydrochloric acid in methanol and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography if necessary.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of iodo-indazoles. Optimization may be required for this compound and the specific alkene used.
| Parameter | Condition | Reference |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [1][2] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ||
| Ligand | Triphenylphosphine (PPh₃) | [1] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ||
| Base | Triethylamine (Et₃N) | [1] |
| Diisopropylethylamine (DIPEA) | [3] | |
| Sodium carbonate (Na₂CO₃) | [2] | |
| Potassium carbonate (K₂CO₃) | ||
| Solvent | N,N-Dimethylformamide (DMF) | [2][3] |
| Acetonitrile (MeCN) | [1] | |
| Dioxane | ||
| Temperature | 80 - 120 °C | [1] |
| Reaction Time | 12 - 24 hours | [1] |
Mandatory Visualizations
Caption: Experimental workflow for the Heck coupling of N-protected this compound.
Caption: Simplified catalytic cycle for the Heck coupling reaction.
References
Application Notes and Protocols for the Purification of 5-Iodo-1H-indazol-3-amine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazol-3-amine and its derivatives are key heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for cancer therapy. Following synthesis, the crude product often contains a mixture of starting materials, byproducts, and isomers, necessitating a robust purification strategy to isolate the target compound with high purity. Column chromatography is a versatile and widely employed technique for this purpose.
This document provides detailed application notes and protocols for the purification of this compound derivatives using column chromatography. It addresses the common challenges associated with the purification of amine-containing heterocyclic compounds and offers practical guidance for achieving high purity.
Challenges in the Purification of 3-Aminoindazole Derivatives
The primary challenge in the purification of this compound and its analogs by normal-phase column chromatography on silica gel arises from the basicity of the 3-amino group. This can lead to:
-
Strong Adsorption: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Peak Tailing: This strong interaction can result in broad, tailing peaks, leading to poor separation from impurities.
-
Irreversible Adsorption: In some cases, the product may bind irreversibly to the column, resulting in low recovery.
To mitigate these issues, several strategies can be employed, including the use of a basic modifier in the mobile phase or alternative stationary phases.
Data Presentation: Chromatographic Parameters
The selection of the stationary and mobile phases is critical for successful purification. The following tables summarize typical starting conditions for the purification of this compound derivatives.
Table 1: Normal-Phase Column Chromatography (Silica Gel)
| Parameter | Recommendation | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh for gravity, 230-400 mesh for flash) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems for moderately polar compounds. The ratio is optimized based on TLC. |
| Basic Modifier | 0.1-1% Triethylamine (TEA) or Ammonia solution in Methanol | Neutralizes acidic silanol groups on the silica surface, reducing peak tailing and improving recovery. |
| Gradient | Step or linear gradient from a less polar to a more polar mobile phase | Facilitates the elution of compounds with a range of polarities. |
| Typical Rf | 0.2 - 0.4 in the collection solvent system on TLC | Provides a good balance between retention and elution for optimal separation. |
Table 2: Alternative Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Advantages |
| Amine-Functionalized Silica | Silica gel with bonded propyl-amine groups | Hexane/Ethyl Acetate | The basic surface minimizes the need for mobile phase modifiers and provides excellent peak shape for basic compounds. |
| Reversed-Phase HPLC | C18-functionalized silica | Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% TFA or formic acid) | Suitable for polar derivatives and offers high resolution. The use of volatile buffers simplifies product isolation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol describes a general procedure for the purification of crude this compound using flash chromatography on silica gel.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Eluent collection tubes
2. Preparation of the Mobile Phase:
-
Prepare a stock solution of the desired mobile phase, for example, 80:20 (v/v) Hexane:Ethyl Acetate.
-
To this, add triethylamine to a final concentration of 0.5% (v/v).
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:Ethyl Acetate containing 0.5% TEA to find a solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product.
4. Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and then add a thin layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
5. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
6. Elution and Fraction Collection:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Collect fractions of a suitable volume.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
7. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound derivatives.
Logical Relationships in Column Chromatography
Caption: Interplay of key parameters in chromatographic separation.
Application Notes and Protocols for the Characterization of 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 5-Iodo-1H-indazol-3-amine and its related products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are essential for purity assessment, identification of impurities, and structural elucidation, which are critical steps in the drug development process.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed to determine purity and identify any synthesis-related impurities.
Experimental Protocol: HPLC Purity Assay
This protocol describes a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA and filter through a 0.45 µm membrane filter. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Identify potential impurities by comparing the retention times of the peaks in the sample chromatogram to those of known impurities, if available.
Data Presentation: HPLC Analysis
The quantitative data from the HPLC analysis should be summarized in a table for clarity and easy comparison between different batches or samples.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | |||
| This compound | e.g., 12.5 | e.g., 5,200,000 | e.g., 99.8 |
| Sample Batch 001 | |||
| Impurity 1 | e.g., 8.2 | e.g., 1,500 | e.g., 0.03 |
| This compound | e.g., 12.5 | e.g., 4,950,000 | e.g., 99.1 |
| Impurity 2 | e.g., 15.1 | e.g., 40,000 | e.g., 0.8 |
Note: The retention times and peak areas are hypothetical and will vary depending on the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
3. NMR Data Acquisition:
-
¹H NMR:
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, and CH₃).
-
4. Data Processing and Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign the protons and carbons to the molecular structure.
Data Presentation: Predicted NMR Data
While experimental data should always be the primary source, predicted NMR data based on the analysis of similar structures can be a useful guide.[2][3] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~5.5 - 6.5 | br s | - |
| H-4 | ~7.8 - 8.0 | d | ~1.5 |
| H-6 | ~7.4 - 7.6 | dd | ~8.5, 1.5 |
| H-7 | ~7.2 - 7.4 | d | ~8.5 |
| NH | ~11.5 - 12.5 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 155 |
| C-3a | ~115 - 120 |
| C-4 | ~125 - 130 |
| C-5 | ~85 - 90 |
| C-6 | ~130 - 135 |
| C-7 | ~110 - 115 |
| C-7a | ~140 - 145 |
Note: These are predicted values and may differ from experimental results. The broad signals for NH and NH₂ protons are due to exchange with residual water in the solvent and quadrupole broadening.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound products.
Caption: Workflow for Synthesis and Analysis.
Logical Relationship of Analytical Techniques
The following diagram shows the logical relationship and the information obtained from each analytical technique.
Caption: Analytical Techniques and Information.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 5-Iodo-1H-indazol-3-amine
Welcome to the technical support center for improving the yield of 5-Iodo-1H-indazol-3-amine Suzuki reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for the Suzuki coupling of this compound?
A1: Generally, for 3-iodoindazoles, N-protection is not strictly necessary and may sometimes be counterproductive.[1] The unprotected N-H of the indazole can potentially interfere with the palladium catalyst, but successful couplings have been reported without protection.[1][2] For substrates with electron-withdrawing groups, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[1] Therefore, starting with the unprotected indazole is a logical and often preferred strategy.
Q2: What are the most common reasons for low yield or reaction failure with this substrate?
A2: Low yields in Suzuki couplings of this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be degraded or poisoned.
-
Suboptimal Base: The choice and strength of the base are critical and can affect the transmetalation step.
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent side reactions.
-
Low Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions.
-
Boronic Acid/Ester Degradation: The boronic acid or its ester may be unstable under the reaction conditions.
Q3: What are common side reactions observed in the Suzuki coupling of iodoindazoles?
A3: Common side reactions include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 1H-indazol-3-amine.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, especially in the presence of water or acidic protons.
Q4: Can microwave irradiation be used to improve reaction yields and times?
A4: Yes, microwave heating can be a powerful tool to accelerate Suzuki reactions and improve yields, particularly for challenging substrates.[3] It allows for rapid and uniform heating, which can help overcome activation barriers.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst, such as a Buchwald G3 precatalyst, which is often more active and stable.[4] - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Inappropriate Base | - Screen different bases. For N-H containing substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[4] - Ensure the base is finely powdered and anhydrous. | |
| Low Temperature | - Increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent like dioxane or DMF. - Utilize microwave irradiation for rapid heating.[3] | |
| Solubility Issues | - Choose a solvent system where all reactants are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, DME, THF) with water is often effective.[5][6][7] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid | - Thoroughly degas the solvent and reaction mixture to remove oxygen. - Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Dehalogenation of Starting Material | - Use a weaker base. - Employ a more sterically hindered phosphine ligand to disfavor the competing reductive pathway. | |
| Inconsistent Results | Variable Reagent Quality | - Use high-purity, anhydrous solvents and reagents. - Check the quality of the boronic acid, as they can degrade upon storage. Consider using the corresponding pinacol boronate ester for increased stability. |
Data on Reaction Conditions for Analogous Systems
While specific comparative data for this compound is limited, the following tables summarize successful conditions for the Suzuki coupling of structurally related iodo- and bromo-indazoles. This information provides a valuable starting point for reaction optimization.
Table 1: Catalyst and Base Screening for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | DME | 80 | 2 | 60 |
| PdCl₂(dppf) (5) | K₂CO₃ | DME | 80 | 2 | 95 |
| Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | DME | 80 | 2 | 75 |
| Pd₂(dba)₃/XPhos (2/4) | K₂CO₃ | DME | 80 | 2 | 80 |
| Data adapted from a study on 5-bromo-1-ethyl-1H-indazole.[8] |
Table 2: Solvent Effects on a Model Suzuki-Miyaura Coupling Reaction
| Solvent | Yield (%) |
| THF | 10.4 |
| DMF | 30.9 |
| Ethyl Acetate | 5.6 |
| Dioxane | No Product |
| Methanol | 78.9 |
| Ethanol | 73.4 |
| Methanol/Water (3:2) | 96.3 |
| Data from a general study on the influence of solvents in Suzuki-Miyaura reactions.[5] |
Experimental Protocols
The following are detailed methodologies for Suzuki coupling reactions adapted from successful procedures for analogous heterocyclic compounds. These should serve as a strong starting point for your experiments with this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from procedures successful for the Suzuki coupling of various halo-N-heterocycles.[4][8]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the iodo-indazole.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on a procedure for the vinylation of unprotected 3-iodoindazoles.[3]
-
Reaction Setup: In a microwave reaction vial, add this compound (1.0 equiv.), the desired boronic acid (2.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent and Catalyst: Add a degassed 4:1 mixture of DME/water, followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 40 minutes with stirring.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and a troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of 5-Iodo-1H-indazol-3-amine in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 5-Iodo-1H-indazol-3-amine in reaction media.
Troubleshooting Guide: Poor Solubility
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the general solubility characteristics of this compound?
A1: this compound, like many heterocyclic amines, exhibits limited solubility in nonpolar organic solvents and water. Its solubility is generally better in polar aprotic solvents. Based on reaction conditions found in the literature for similar indazole derivatives, it is expected to be soluble in solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and may have some solubility in alcohols like ethanol.
Q2: What is the recommended first step to address the poor solubility of this compound?
A2: The most common and effective initial approach is to prepare a concentrated stock solution of this compound in a suitable polar aprotic solvent, such as DMSO or DMF. This stock solution can then be added to the reaction mixture. This technique is particularly useful for reactions conducted in less polar solvents where the compound has poor solubility.
Q3: Can heating the reaction mixture improve the solubility of this compound?
A3: Yes, gently heating the reaction mixture can significantly increase the solubility of this compound and help to fully dissolve the starting material. However, it is crucial to first assess the thermal stability of all reactants and reagents in your specific reaction to avoid degradation. Monitoring the reaction by TLC or LC-MS is recommended when heating.
Q4: Are there any other solvent systems or additives that can enhance solubility?
A4: Yes, using a co-solvent system can be an effective strategy. For instance, a mixture of a good solvent (like DMF or DMSO) with a less polar solvent (like THF or toluene) can improve the overall solvating power for all reaction components. Additionally, for reactions in aqueous media, adjusting the pH can modulate the solubility of the aminoindazole.
Q5: How does pH adjustment affect the solubility of this compound?
A5: this compound contains a basic amino group and an acidic N-H group on the indazole ring. In aqueous solutions, decreasing the pH by adding a mild acid will protonate the amino group, forming a more soluble salt. Conversely, in some cases, a strong base can deprotonate the indazole N-H, which might also affect solubility. A preliminary pH-solubility profile experiment can help determine the optimal pH for your reaction.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent for reactions involving iodoindazoles.[2][3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended for preparing concentrated stock solutions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Often used in combination with more polar co-solvents. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | May require heating to achieve dissolution. |
| Methanol | Polar Protic | Sparingly Soluble | Solubility may be limited. |
| Ethanol | Polar Protic | Sparingly Soluble | Can be used for recrystallization of some indazole derivatives.[2] |
| Water | Polar Protic | Insoluble | Solubility is very low at neutral pH. |
| Toluene | Nonpolar | Insoluble | Not a suitable solvent on its own. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | Not a suitable solvent on its own. |
| Diethyl Ether | Nonpolar | Insoluble | Used as an extraction solvent, indicating poor solubility of the product.[3] |
Note: This data is qualitative and based on solvents used in reaction protocols for structurally similar compounds. Actual solubility may vary depending on the specific experimental conditions such as temperature and purity of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent
Objective: To prepare a concentrated stock solution of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a portion of the chosen solvent (DMF or DMSO) to the flask, approximately half of the final desired volume.
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
If the solid does not dissolve completely, gentle warming (e.g., to 40-50 °C) in a water bath can be applied. Ensure the flask is loosely capped to avoid pressure buildup.
-
Once the solid is completely dissolved and the solution has returned to room temperature, add the solvent to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
This stock solution can now be added dropwise to the reaction mixture.
Protocol 2: Dissolution in a Reaction Mixture Using a Co-solvent System
Objective: To dissolve this compound directly in a reaction vessel using a co-solvent approach.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF, Toluene)
-
Co-solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the this compound and other solid reagents.
-
Add the primary, less polar reaction solvent to the vessel.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent (DMF or DMSO) dropwise to the stirred suspension until the this compound is fully dissolved.
-
The total volume of the co-solvent should be minimized to avoid significant changes to the overall reaction polarity, unless desired.
-
Proceed with the addition of other liquid reagents and the rest of the reaction setup.
Mandatory Visualization
References
minimizing side products in the synthesis of 5-Iodo-1H-indazol-3-amine derivatives
Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazol-3-amine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic routes and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the widely used method of cyclizing 2-amino-5-iodobenzonitrile with hydrazine.
Q1: My cyclization of 2-amino-5-iodobenzonitrile with hydrazine resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion. Verify this by running a Thin Layer Chromatography (TLC) of the crude reaction mixture. If a significant amount of starting material (2-amino-5-iodobenzonitrile) is present, consider extending the reaction time or moderately increasing the temperature.
-
Sub-optimal Hydrazine Amount: An inappropriate molar ratio of hydrazine can affect the yield. While a slight excess of hydrazine hydrate is typically used, a large excess can sometimes complicate purification. It is recommended to start with 1.5 to 3 equivalents.
-
Product Precipitation: The desired product, this compound, often precipitates from the reaction mixture upon cooling. Ensure the mixture is cooled sufficiently (e.g., to 0-5 °C) to maximize precipitation before filtration.
-
Work-up Losses: The product has moderate polarity and some aqueous solubility. During the work-up, minimize the volume of aqueous washes or use a saturated brine solution to reduce product loss.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these likely side products?
A2: The formation of multiple products indicates side reactions are occurring. The most common impurities include:
-
Unreacted Starting Material: As mentioned in Q1, the most straightforward impurity is the starting 2-amino-5-iodobenzonitrile.
-
Azine Formation: Hydrazine can react with the nitrile group of two molecules of the starting material to form an azine derivative, especially under acidic conditions.[1]
-
Ring-Opened or Rearranged Products: Although less common under standard conditions, harsh thermal or acidic environments can potentially lead to unexpected isomers or ring-opening of the indazole product.[1][2] It is crucial to maintain the recommended reaction conditions.
To minimize these, ensure the reaction is run under neutral or slightly basic conditions and that the temperature is controlled.
Q3: I attempted a direct iodination of 1H-indazol-3-amine to synthesize the 5-iodo derivative, but I obtained a complex mixture of isomers. Why did this happen?
A3: Direct electrophilic iodination of the unsubstituted 1H-indazole ring system is often not regioselective. The C3 position of the indazole ring is highly nucleophilic and prone to electrophilic attack.[3][4] When you attempt to iodinate 1H-indazol-3-amine directly using reagents like I₂ with a base, you are likely to get a significant amount of the 3-iodo isomer, along with other isomers (C4, C6, C7) and potentially di-iodinated products.[3][4] Therefore, the recommended and more controlled route is to start with the pre-iodinated precursor, 2-amino-5-iodobenzonitrile, and then construct the indazole ring.
Q4: Purification of the final this compound product is proving difficult. What are the recommended purification methods?
A4: The target compound is a polar, crystalline solid. The following methods are effective:
-
Recrystallization: This is often the most effective method for purifying the crude product. Suitable solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia-saturated solvent. A typical eluent system would be Dichloromethane/Methanol or Ethyl Acetate/Hexane with the basic modifier.
Data Summary
The choice of reaction conditions is critical for maximizing yield and minimizing side products. The following table summarizes typical conditions for the cyclization step.
| Parameter | Condition | Typical Range | Rationale & Impact on Purity |
| Starting Material | 2-amino-5-iodobenzonitrile | N/A | Ensures correct regiochemistry, avoiding isomeric impurities from direct iodination. |
| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) | 1.5 - 3.0 eq. | A slight excess drives the reaction to completion. A large excess can complicate work-up. |
| Solvent | High-boiling polar solvents | Ethanol, n-Butanol, Ethylene Glycol | Facilitates the necessary reaction temperature and helps dissolve reactants. |
| Temperature | Reflux | 100 - 140 °C | Sufficient thermal energy is required for the cyclization. Temperature should be controlled to prevent degradation. |
| Reaction Time | 4 - 24 hours | Varies with solvent and temperature | Monitor by TLC to ensure completion and avoid prolonged heating which may generate impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyclization
This protocol describes a general procedure for the synthesis of this compound from 2-amino-5-iodobenzonitrile.
Materials:
-
2-amino-5-iodobenzonitrile
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol or n-Butanol
-
Deionized Water
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-iodobenzonitrile (1.0 eq.).
-
Add the solvent (e.g., ethanol or n-butanol, approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (2.0 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 1-2 hours to promote precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Visualized Workflows and Diagrams
Visual aids can help clarify the synthetic process and troubleshooting logic. The following diagrams were generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Reaction pathways showing desired and side products.
References
Technical Support Center: Optimization of Catalyst Loading for 5-Iodo-1H-indazol-3-amine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in cross-coupling reactions involving 5-Iodo-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The main challenges with this substrate arise from its electronic and structural properties. The indazole ring is a nitrogen-containing heterocycle that can coordinate to the palladium catalyst, potentially leading to deactivation. The free amine group at the C-3 position can also interact with the catalyst. Furthermore, as with many cross-coupling reactions, achieving high yields while minimizing side products like dehalogenation and homocoupling requires careful optimization of reaction conditions, especially the catalyst loading.
Q2: Is N-protection of the indazole or the 3-amino group necessary?
While some cross-coupling reactions can proceed with the unprotected substrate, N-protection of the indazole nitrogen is often recommended to prevent side reactions and catalyst inhibition.[1] The choice of protecting group can influence the reaction outcome. For the 3-amino group, protection may be necessary depending on the specific coupling partner and reaction conditions to avoid undesired side reactions.
Q3: What is a good starting point for catalyst selection for Suzuki-Miyaura or Buchwald-Hartwig coupling with this substrate?
For Suzuki-Miyaura coupling of iodoindazoles, common and effective catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as XPhos or SPhos. For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has also proven to be a suitable catalyst.[2] For Buchwald-Hartwig amination, catalyst systems employing bulky, electron-rich phosphine ligands are also a good starting point.[1]
Q4: How does the position of the iodo and amino groups affect reactivity?
The iodine at the C-5 position is on the benzene ring portion of the indazole, and its reactivity is influenced by the electronic nature of the entire indazole system. The amino group at the C-3 position, being on the pyrazole ring, can influence the electronic properties of the indazole and also potentially coordinate to the palladium catalyst. The C-3 position of an indazole is generally considered electron-deficient, which can enhance the rate of oxidative addition, the initial step in many cross-coupling catalytic cycles.[1]
Q5: Can microwave irradiation be beneficial for this type of cross-coupling reaction?
Yes, microwave-assisted heating can be highly effective for promoting cross-coupling reactions with challenging substrates like substituted iodoindazoles.[2] It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[2]
Troubleshooting Guide: Catalyst Loading Optimization
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to the catalyst system.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Loading | The initial catalyst loading may be too low to achieve a reasonable reaction rate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the effect on the conversion. Be aware that excessively high loadings can lead to increased side products and purification challenges. |
| Catalyst Deactivation/Poisoning | The nitrogen atoms in the indazole ring and the amino group can coordinate to the palladium center, leading to catalyst deactivation.[3] Consider using a higher catalyst loading to compensate for this effect. Alternatively, switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) that can shield the metal center and promote the desired catalytic cycle.[4] Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere to prevent deactivation by oxygen.[3] |
| Poor Catalyst Precursor Activation | If using a Pd(II) precursor like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species. In some cases, using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more effective. |
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)
The formation of byproducts can be a sign of an imbalanced catalytic cycle, which can sometimes be influenced by catalyst loading.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Catalyst Loading | While seemingly counterintuitive, too much catalyst can sometimes lead to an increase in side reactions, particularly homocoupling of the coupling partner. If you are observing a high level of side products, try reducing the catalyst loading in small increments. |
| Slow Reductive Elimination | If the desired cross-coupling is slow relative to side reactions like dehalogenation, the choice of ligand is crucial. Switching to a ligand that promotes faster reductive elimination can be beneficial. The ligand-to-metal ratio can also be optimized; sometimes an excess of ligand can be beneficial. |
| Presence of Impurities | Ensure the starting materials, reagents, and solvents are of high purity. Water and oxygen can contribute to the formation of side products. |
Troubleshooting Workflow for Catalyst Loading Optimization
Caption: A logical workflow for troubleshooting catalyst loading issues.
Quantitative Data on Catalyst Loading
While specific data for this compound is limited in publicly available literature, the following tables provide representative catalyst loading ranges and conditions for similar iodo-indazole cross-coupling reactions. These should serve as a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Iodo-Indazole Derivatives
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 80-95 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | High |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
Data compiled from various sources and should be used as a guide for optimization.
Table 2: Buchwald-Hartwig Amination of Iodo-Indazole Derivatives
| Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | High |
| Aryl Iodide (general) | Primary/Secondary Amine | Pd(OAc)₂ (1-2) | Bulky phosphine (2-4) | NaOtBu | Toluene | 80-110 | 70-95 |
Data compiled from various sources and should be used as a guide for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[5]
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., Xantphos, 10 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen).
-
Add the anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Heat the mixture to the desired temperature (typically 100-120 °C) under an inert atmosphere with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction and work up as appropriate for the product's properties.
Experimental Workflow Diagram
Caption: A typical experimental workflow for cross-coupling reactions.
References
Technical Support Center: Catalyst Deactivation in 5-Iodo-1H-indazol-3-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 5-Iodo-1H-indazol-3-amine.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
Question: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, Heck) with this compound has a low yield or has stalled before completion. How can I determine if catalyst deactivation is the cause?
Answer:
A low or stalled conversion is a common indicator of catalyst deactivation. To diagnose this issue, a systematic approach is recommended:
-
Verify Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free of impurities, as water and other contaminants can poison the catalyst.
-
Inert Atmosphere: Confirm that the reaction was conducted under a strict inert atmosphere (e.g., argon or nitrogen), as oxygen can oxidatively degrade many palladium catalysts.
-
Control Experiment: Run a control reaction with a reliable substrate and coupling partner that has previously worked well with your catalyst system. This will help confirm the catalyst's intrinsic activity.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor deactivation issues and push the reaction to completion.[1]
-
Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to check for the formation of byproducts that might indicate specific deactivation pathways.
Issue 2: Inconsistent Reaction Results Between Batches
Question: I am observing significant variability in yield and reaction time for the same reaction with this compound. What could be causing this inconsistency?
Answer:
Inconsistent results often point to subtle variations in reaction setup or reagent quality that can impact the catalyst's performance. Consider the following:
-
Catalyst Pre-activation: If you are generating the active Pd(0) species in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), the efficiency of this reduction can vary. Using a pre-formed Pd(0) catalyst or a well-defined precatalyst (e.g., G3 or G4 Buchwald precatalysts) can provide more consistent results.[2]
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.
-
Trace Impurities: Inconsistent levels of impurities in the starting materials or solvent can lead to variable rates of catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: Is the iodide in this compound problematic for palladium catalysts?
A1: Yes, the iodide can be problematic. While the C-I bond is highly reactive towards oxidative addition, the resulting iodide anion (I⁻) in the reaction mixture can act as a poison to the palladium catalyst. Iodide is a soft ligand that can bind strongly to the soft palladium center, forming inactive bridged palladium dimers or shutting down other important steps in the catalytic cycle.[3] This is particularly noted in Buchwald-Hartwig amination reactions.[3] To mitigate this, consider using less polar solvents like toluene, which can reduce the inhibitory effect of the iodide salt formed during the reaction.[2]
Q2: Can the amine group in this compound deactivate the catalyst?
A2: Yes, the free amine group, as well as the nitrogen atoms in the indazole ring, can act as ligands and coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive. To counteract this, it is often beneficial to add an extra equivalent of the desired phosphine ligand relative to the palladium to outcompete the substrate's coordination.[2] In some cases, protecting the indazole nitrogen (N1) is crucial to prevent side reactions and improve yields.[4]
Q3: What are the best practices for setting up a reaction with this compound to minimize catalyst deactivation?
A3:
-
Use High-Purity Reagents: Start with the highest purity starting materials and anhydrous solvents available.
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.
-
Use a Glovebox: If possible, set up the reaction in a glovebox to maintain a strict inert atmosphere.
-
Select the Right Ligand: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective with aryl iodides.[3][5]
-
Consider a Precatalyst: Use a well-defined palladium precatalyst for reliable generation of the active catalytic species.[2]
Q4: Can a deactivated palladium catalyst from a reaction with this compound be regenerated?
A4: In some cases, regeneration is possible, especially if the deactivation is due to surface poisoning or fouling rather than thermal degradation or metal leaching. A common approach involves washing the catalyst to remove adsorbed impurities. A general laboratory-scale procedure is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Representative Catalyst Performance in Cross-Coupling of Iodo-Heterocycles *
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 90 |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 24 | 75 |
*Data is representative for iodo-heterocycles like iodo-indazoles and iodo-imidazoles and serves as a guide for catalyst selection and optimization.[1][4] Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination with this compound
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried reaction vessel.
-
Addition of Reactants: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a ~0.1 M concentration of the limiting reagent).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Laboratory-Scale Catalyst Regeneration
This protocol is intended for heterogeneous palladium catalysts (e.g., Pd/C) that have been deactivated by surface poisoning.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Solvent Washing: Wash the catalyst sequentially with the following solvents to remove adsorbed organic species and inorganic salts:
-
Acid/Base Wash (Optional): If salt buildup is suspected, a dilute acid or base wash may be beneficial. For example, washing with a dilute solution of a non-coordinating acid followed by deionized water until neutral. A patent for a related process suggests an alkali wash.[7]
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale control reaction to evaluate its performance compared to the fresh catalyst.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 7. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
work-up procedures to remove impurities from 5-Iodo-1H-indazol-3-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1H-indazol-3-amine. Our aim is to offer practical solutions to common issues encountered during the reaction and work-up procedures, ensuring a higher purity and yield of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct synthesis involves the cyclization of 2-fluoro-5-iodobenzonitrile with hydrazine hydrate. This reaction is typically performed in a suitable solvent at elevated temperatures.
Q2: What are the primary impurities I should expect in my crude product?
A2: The main impurities are typically:
-
Unreacted starting materials: 2-fluoro-5-iodobenzonitrile and excess hydrazine hydrate.
-
Isomeric byproduct: 5-Iodo-2H-indazol-3-amine.
-
Side-products from incomplete reaction or alternative cyclization pathways.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A common eluent system is a mixture of hexane and ethyl acetate. The starting material, 2-fluoro-5-iodobenzonitrile, is significantly less polar than the product, this compound, and will have a higher Rf value.
Q4: What are the key characteristics to confirm the identity and purity of this compound?
A4: The identity and purity can be confirmed using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and distinguishing between the desired 1H- and undesired 2H-isomers.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the work-up and purification of this compound.
Problem 1: The crude product is an oil or a sticky solid.
-
Possible Cause: Presence of excess hydrazine hydrate and/or solvent.
-
Solution:
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer several times with water or brine to remove the highly water-soluble hydrazine hydrate.
-
Evaporation under reduced pressure: After aqueous extraction, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to remove the solvent completely.
-
Problem 2: The purified product contains starting material (2-fluoro-5-iodobenzonitrile).
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is an effective method to separate the less polar 2-fluoro-5-iodobenzonitrile from the more polar product. A gradient elution with a hexane/ethyl acetate solvent system is recommended.
-
Recrystallization: If the concentration of the starting material is low, recrystallization from a suitable solvent system can be effective. The starting material is generally more soluble in non-polar solvents.
-
Problem 3: NMR analysis indicates the presence of the 5-Iodo-2H-indazol-3-amine isomer.
-
Possible Cause: The reaction conditions may have favored the formation of the thermodynamically less stable 2H-isomer.
-
Solution:
-
Recrystallization: The 1H and 2H isomers often have different solubilities. A careful selection of a recrystallization solvent can selectively crystallize the desired 1H-isomer. Ethanol, methanol, or mixtures of ethyl acetate and hexane are good starting points for solvent screening.
-
Column Chromatography: As the two isomers have different polarities, they can often be separated by silica gel column chromatography. The separation can be monitored by TLC.
-
Experimental Protocols
Protocol 1: General Work-up Procedure
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a solid has precipitated, filter the crude product. If not, proceed with solvent extraction.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove unreacted hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: TLC Data for Reaction Monitoring
| Compound | Typical Rf Value (Hexane:EtOAc 1:1) | Visualization |
| 2-fluoro-5-iodobenzonitrile | ~0.8 | UV (254 nm) |
| This compound | ~0.3 | UV (254 nm) |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and spotting concentration.
Table 2: Spectroscopic Data for Isomer Differentiation
| Proton | ¹H NMR Chemical Shift (δ) in DMSO-d₆ |
| This compound | |
| NH₂ | ~5.5 ppm (broad singlet) |
| Aromatic CH | ~7.0 - 8.0 ppm |
| NH (indazole) | ~11.5 ppm (broad singlet) |
| 5-Iodo-2H-indazol-3-amine (Predicted) | |
| NH₂ | ~5.7 ppm (broad singlet) |
| Aromatic CH | ~7.2 - 8.2 ppm |
| NH (indazole) | No signal in this region |
Note: These are approximate chemical shifts. The absence of the indazole NH proton signal around 11-12 ppm is a key indicator of the 2H-isomer.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between issues, causes, and solutions in the purification process.
References
preventing homocoupling in Sonogashira reactions of 5-Iodo-1H-indazol-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Sonogashira coupling of 5-Iodo-1H-indazol-3-amine, focusing specifically on the prevention of homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Sonogashira reaction?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is the primary side reaction where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: I'm observing a significant amount of alkyne dimer. What are the main causes?
A2: The formation of homocoupled byproducts is primarily caused by two factors: the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper catalyst is added to increase the rate of the Sonogashira reaction, it also efficiently catalyzes this unwanted side reaction.[1][3][4]
Q3: My reaction is not proceeding at the 3-position of the indazole ring. What could be the issue?
A3: A critical factor for successful Sonogashira coupling at the 3-position of an indazole is the protection of the N-1 position.[3][4] Without a protecting group (e.g., Boc, Ts), the reaction at the C-3 position may not proceed as desired. The acidic N-H proton can interfere with the catalytic cycle.
Q4: How can I effectively prevent or minimize homocoupling?
A4: Several strategies can be employed to suppress the formation of the Glaser byproduct:
-
Implement Copper-Free Conditions: The most direct method is to run the reaction without a copper co-catalyst.[1][5] This eliminates the primary pathway for homocoupling, though it may require more active palladium catalysts or higher temperatures.[2]
-
Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. This is crucial to prevent oxygen from promoting oxidative dimerization.[1][2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
Q5: What are the recommended catalysts, ligands, and bases for a copper-free reaction with this substrate?
A5: For copper-free Sonogashira reactions, a robust palladium catalyst system is essential.
-
Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or palladium(II) acetate with a suitable ligand are commonly used.[6]
-
Ligands: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling. N-Heterocyclic Carbene (NHC) ligands have also shown high efficiency in copper-free systems.[6]
-
Base: Secondary amines such as piperidine or diisopropylamine, or inorganic bases like cesium carbonate (Cs₂CO₃), are often effective.[3][6][7] The base is crucial for deprotonating the terminal alkyne.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High Homocoupling | Presence of Oxygen | Degas solvents and reagents thoroughly (e.g., freeze-pump-thaw cycles or sparging with argon). Maintain a positive pressure of inert gas throughout the experiment. |
| Use of Copper (I) Co-catalyst | Switch to a copper-free protocol. If copper is necessary for reactivity, use the lowest effective amount (e.g., <1 mol%). | |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. | |
| No Reaction/Low Yield | Unprotected Indazole N-1 Position | Protect the N-1 position of the this compound with a suitable protecting group (e.g., Boc) before attempting the coupling reaction.[3][4] |
| Inactive Palladium Catalyst | Use a fresh source of palladium catalyst. Consider using a more active ligand system (e.g., bulky phosphines or an NHC ligand). | |
| Insufficiently Strong Base | Switch to a stronger or more suitable base. For copper-free conditions, bases like Cs₂CO₃ or piperidine can be effective.[3][6] | |
| Complex Mixture of Products | Both Homocoupling and Low Conversion | Address the primary cause of homocoupling first (see above). Then, optimize reaction temperature and time to drive the cross-coupling to completion. |
| Degradation of Starting Material | Consider lowering the reaction temperature. Ensure the purity of all reagents and solvents. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative yields for Sonogashira couplings on N-protected iodo-heterocycles, highlighting the effectiveness of copper-free conditions.
| Substrate | Conditions | Product Yield (%) | Homocoupling | Reference |
| N-Boc-3-iodo-7-azaindole | Copper-Free, Batch: SiliaCat DPP-Pd (2.5 mol%), TEA, Toluene, 80°C, 2h | 86% | Not reported, but minimized by copper-free setup | [1] |
| N-Boc-3-iodo-7-azaindole | Copper-Free, Flow: SiliaCat DPP-Pd, TEA, Toluene, 120°C, 140s | 93% | Not reported, but minimized by copper-free setup | [1] |
| N-Boc-3-iodoindole | Copper-Free, Batch: SiliaCat DPP-Pd (2.5 mol%), TEA, Toluene, 80°C, 5h | 85% | Not reported, but minimized by copper-free setup | [1] |
| N-Boc-3-iodoindole | Copper-Free, Flow: SiliaCat DPP-Pd, TEA, Toluene, 120°C, 140s | 95% | Not reported, but minimized by copper-free setup | [1] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a general procedure for the N-protection of indazoles, which is a critical prerequisite for the subsequent Sonogashira coupling at the C-3 position.[3][4]
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (TEA, 1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-5-Iodo-1H-indazol-3-amine.
Protocol 2: Copper-Free Sonogashira Coupling of N-Boc-5-Iodo-1H-indazol-3-amine
This protocol is adapted from established copper-free methods and is optimized to minimize homocoupling.[1][6]
-
Reagent Preparation: Ensure all solvents (e.g., Toluene or DMF) are anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes. The N-Boc-5-Iodo-1H-indazol-3-amine, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-5-Iodo-1H-indazol-3-amine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv). Add the degassed solvent.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C). Add the terminal alkyne (1.2 equiv) dropwise or via syringe pump over a period of 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Competing Homocoupling
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Troubleshooting Workflow for High Homocoupling
Caption: A logical workflow for troubleshooting excessive homocoupling.
Key Factors Influencing Homocoupling
Caption: Factors that promote or suppress homocoupling in Sonogashira reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Navigating the Scale-Up Synthesis of 5-Iodo-1H-indazol-3-amine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of complex organic syntheses is a critical hurdle in the journey from laboratory discovery to pharmaceutical development. The synthesis of 5-Iodo-1H-indazol-3-amine derivatives, a key scaffold in medicinal chemistry, presents a unique set of challenges when transitioning from bench-scale to pilot plant or industrial production. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound and their scale-up suitability?
A1: The most prevalent laboratory-scale synthesis involves the cyclization of a substituted o-fluorobenzonitrile with hydrazine, followed by iodination. One common route starts from 2-fluoro-5-iodobenzonitrile and its reaction with hydrazine hydrate.[1] Another approach involves the iodination of a pre-formed 1H-indazol-3-amine. For large-scale production, the choice of route often depends on the cost and availability of starting materials, as well as the safety and environmental impact of the reagents and solvents used. One-pot syntheses are often explored to improve process efficiency at scale.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound derivatives?
A2: Key challenges during scale-up include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly controlled in large reactors, can lead to temperature spikes, promoting side reactions and impurity formation.
-
Mixing Efficiency: Inadequate mixing in large vessels can result in localized concentration gradients, leading to incomplete reactions and inconsistent product quality.
-
Reagent Addition: The rate of addition of reagents, especially hazardous ones, becomes a critical parameter to control temperature and minimize side reactions.
-
Product Isolation and Purification: Methods that are straightforward in the lab, such as column chromatography, are often not feasible for large quantities. Developing robust crystallization and filtration processes is crucial.
-
Impurity Profile: The types and quantities of impurities can differ between lab and plant scale, necessitating a thorough understanding and control of the impurity profile.
-
Safety and Handling: Managing the risks associated with large quantities of potentially hazardous reagents and intermediates is paramount.
Q3: How does the iodination step behave at a larger scale?
A3: The iodination of the indazole ring is a critical step that can be challenging to control on a large scale. Common issues include:
-
Regioselectivity: Ensuring the iodine is introduced at the desired position (C5) without the formation of other iodo-isomers is critical.
-
Over-iodination: The formation of di-iodo species can occur if the reaction is not carefully controlled.
-
Reagent Choice: While various iodinating agents are available, their cost, stability, and safety profile are major considerations for scale-up. A common lab method involves the use of iodine and a base like potassium hydroxide in DMF.
-
Work-up and Quenching: The quenching of the iodinating agent and subsequent work-up need to be carefully designed to handle large volumes and potential off-gassing.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion during Cyclization
Potential Causes & Solutions
| Cause | Recommended Action |
| Insufficient Reaction Temperature | While higher temperatures can drive the reaction to completion, they may also lead to degradation. A systematic temperature optimization study is recommended. On a large scale, ensure efficient heat transfer to maintain the optimal temperature throughout the reactor. |
| Poor Solubility of Starting Materials | Inadequate solubility of the substituted o-fluorobenzonitrile can lead to a sluggish or incomplete reaction. Consider alternative solvents or solvent mixtures that offer better solubility at the desired reaction temperature. Ensure the chosen solvent is appropriate for the scale of the reaction in terms of boiling point, safety, and cost. |
| Inefficient Mixing | In large reactors, inefficient mixing can create "dead zones" where the reaction does not proceed effectively. Evaluate and optimize the agitator speed and design to ensure proper homogenization of the reaction mixture. |
| Hydrazine Decomposition | Hydrazine can be unstable at elevated temperatures. Ensure the reaction temperature is controlled and consider a slower, controlled addition of hydrazine hydrate at a larger scale to manage the exotherm. |
Experimental Protocol: Lab-Scale Synthesis of 5-Bromo-1H-indazol-3-amine (as an analogue)
A solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in n-butanol is treated with hydrazine hydrate (80% in water). The mixture is heated to reflux for a specified period, and the reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is cooled, and the product is isolated by filtration.[3]
Scale-Up Considerations:
-
For kilogram-scale production, the choice of solvent is critical. While n-butanol is effective, other high-boiling, less flammable solvents might be considered.
-
The addition of hydrazine hydrate should be carefully controlled to manage the exotherm. A jacketed reactor with precise temperature control is essential.
-
The isolation of the product via filtration needs to be optimized for large quantities, considering factors like filter type, cake washing, and drying efficiency.
Issue 2: Poor Regioselectivity and/or Over-iodination during Iodination
Potential Causes & Solutions
| Cause | Recommended Action |
| Incorrect Stoichiometry of Iodinating Agent | Carefully control the molar equivalents of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to di-iodination. |
| Reaction Temperature Too High | Higher temperatures can decrease selectivity. Perform the reaction at the lowest effective temperature. For exothermic iodination reactions, a slow, controlled addition of the iodinating agent with efficient cooling is crucial at scale. |
| Choice of Base and Solvent | The nature of the base and solvent can influence the regioselectivity. A screening of different bases (e.g., KOH, NaOH, carbonates) and solvents (e.g., DMF, DMSO, acetic acid) may be necessary to find the optimal conditions for the desired isomer. |
Experimental Protocol: Lab-Scale Iodination of 6-Bromo-1H-indazole (as an analogue)
To a solution of 6-bromo-1H-indazole (1.0 equiv) in DMF, KOH (2.0 equiv) is added. A solution of iodine (1.5 equiv) in DMF is then added dropwise. The reaction is stirred at room temperature and monitored. The product, 6-bromo-3-iodo-1H-indazole, is precipitated by pouring the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
Scale-Up Considerations:
-
The dropwise addition of the iodine solution is critical to control the reaction temperature and prevent localized high concentrations of the iodinating agent.
-
The work-up procedure needs to be adapted for large volumes. The quenching with sodium thiosulfate solution should be done carefully to control any potential off-gassing.
-
The precipitation and filtration of the product need to be optimized for efficient isolation and washing of the product cake.
Issue 3: Difficulty in Product Purification and Impurity Profile
Potential Causes & Solutions
| Cause | Recommended Action |
| Formation of Isomeric Impurities | Isomers can be difficult to separate by simple crystallization. Optimize the reaction conditions to minimize their formation. If isomers are still present, consider fractional crystallization or the use of a different solvent system for recrystallization. In some cases, preparative HPLC may be necessary for high-purity material, though this is less ideal for large-scale production. |
| Residual Starting Materials or Reagents | Ensure the reaction goes to completion by monitoring with in-process controls (e.g., HPLC). Optimize the work-up and washing steps to effectively remove unreacted starting materials and reagents. |
| Formation of Degradation Products | High temperatures or prolonged reaction times can lead to product degradation. Optimize these parameters to minimize the formation of degradation products. |
| Crystallization Issues (Polymorphism) | The final product may exist in different crystalline forms (polymorphs), which can affect its physical properties. A thorough polymorph screen is recommended during process development. Controlled crystallization conditions (solvent, temperature, cooling rate, agitation) are crucial to consistently obtain the desired polymorph.[4] |
Purification Strategy at Scale:
-
Recrystallization: This is the most common and cost-effective method for purifying large quantities of solid products. A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture that provides good recovery and effectively removes key impurities.
-
Slurry Washes: Slurrying the crude product in a suitable solvent can be an effective way to remove certain impurities without the need for a full recrystallization.
-
Activated Carbon Treatment: If colored impurities are present, treatment with activated carbon can be effective in decolorizing the product solution before crystallization.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scale-Up Synthesis of a this compound Derivative
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Yield (Cyclization) | 85% | 75-80% | Heat transfer and mixing efficiency become critical. Slower reagent addition may be necessary. |
| Yield (Iodination) | 70% | 60-65% | Temperature control is paramount to avoid side reactions. Purity of iodinating agent is crucial. |
| Overall Yield | ~60% | ~45-52% | Cumulative losses from handling larger volumes and less efficient isolation. |
| Purity (Crude) | 90% | 80-85% | Increased potential for side products due to localized temperature and concentration gradients. |
| Purity (Final) | >99% (after chromatography) | >99% (after recrystallization) | Development of a robust crystallization process is essential to replace chromatography. |
| Reaction Time (Cyclization) | 4 hours | 6-8 hours | Slower reagent addition and heat transfer can extend reaction times. |
| Reaction Time (Iodination) | 2 hours | 4-6 hours | Controlled addition of the iodinating agent is a key time-determining step. |
Note: This table presents hypothetical data to illustrate potential differences between lab-scale and pilot-scale synthesis. Actual results will vary depending on the specific derivative and process conditions.
Experimental Workflows and Signaling Pathways
Diagram 1: General Synthetic Workflow for this compound Derivatives
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
identifying and characterizing byproducts in 5-Iodo-1H-indazol-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1H-indazol-3-amine. The information provided is designed to help identify and characterize potential byproducts and address common issues encountered during this synthetic process.
Troubleshooting Guide: Byproduct Identification and Characterization
The synthesis of this compound, commonly proceeding from 2-fluoro-5-iodobenzonitrile and hydrazine, can sometimes be accompanied by the formation of undesired byproducts. Below is a table summarizing potential issues, their likely causes (byproducts), and recommended analytical methods for their identification and characterization.
| Observed Issue | Potential Cause (Byproduct) | Recommended Analytical Methods for Identification |
| Additional spot/peak with the same mass as the product in LC-MS/TLC. | Regioisomer: 6-Iodo-1H-indazol-3-amine or other positional isomers. The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the substitution pattern on the aromatic ring. High-Performance Liquid Chromatography (HPLC): With a well-developed method to achieve baseline separation from the desired product. |
| Peak with a mass corresponding to the starting material. | Unreacted Starting Material: 2-fluoro-5-iodobenzonitrile. Incomplete reaction can lead to the presence of starting materials in the crude product. | Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the presence of the starting material by comparing with a reference standard. HPLC: To quantify the amount of unreacted starting material. |
| Presence of a byproduct with a mass indicating the loss of iodine. | Dehalogenated Product: 1H-Indazol-3-amine. Reductive dehalogenation can occur under certain reaction conditions. | LC-MS: To identify the molecular weight of the impurity. NMR Spectroscopy: To confirm the absence of the iodine substituent. |
| Higher molecular weight impurities detected. | Dimerization or Oligomerization Products: Side reactions between reactive intermediates or the product can lead to the formation of dimers or higher-order oligomers. | LC-MS: To determine the molecular weights of the high molecular weight species. Size Exclusion Chromatography (SEC): For separation and analysis of oligomeric species. |
| Broad or distorted peaks in chromatography. | Presence of Salts or Inorganic Impurities: Residual salts from workup procedures or inorganic reagents can interfere with chromatographic analysis. | Conductivity Detector in HPLC: To detect the presence of ionic species. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental analysis of inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
The most prevalent synthetic route involves the reaction of 2-fluoro-5-iodobenzonitrile with hydrazine hydrate. While this method is generally efficient, several byproducts can potentially form. These include:
-
Unreacted 2-fluoro-5-iodobenzonitrile: Incomplete reaction is a common source of impurity.
-
Regioisomers: The formation of other iodo-substituted indazole isomers, such as 6-Iodo-1H-indazol-3-amine, is a possibility due to the nature of the cyclization reaction.
-
Dehalogenated species: Loss of the iodine atom to yield 1H-indazol-3-amine can occur, particularly if reducing conditions are inadvertently introduced.
-
Hydrazone derivatives: Trace amounts of carbonyl-containing impurities in the starting materials or solvents can react with hydrazine to form hydrazones.
Q2: How can I differentiate between the desired this compound and its potential regioisomers using analytical techniques?
Distinguishing between regioisomers is critical and can be effectively achieved using NMR spectroscopy. The proton and carbon chemical shifts and coupling patterns in the aromatic region of the ¹H and ¹³C NMR spectra will be distinct for each isomer. For unambiguous identification, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to determine the precise connectivity of atoms. A well-resolved HPLC method can also separate regioisomers, which can then be collected for individual characterization.
Q3: What are the best practices for minimizing byproduct formation during the synthesis?
To minimize the formation of byproducts, consider the following:
-
Purity of Starting Materials: Ensure the high purity of 2-fluoro-5-iodobenzonitrile and hydrazine hydrate.
-
Control of Reaction Temperature: Carefully control the reaction temperature as specified in the protocol, as temperature fluctuations can lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Stoichiometry of Reagents: Use the correct stoichiometric ratio of reactants. An excess of either starting material can lead to its presence in the final product.
-
Efficient Workup and Purification: A thorough aqueous workup to remove inorganic salts and unreacted hydrazine, followed by a suitable purification method like column chromatography or recrystallization, is crucial.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Detection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds.
-
Scan Range: Scan a mass range appropriate to detect the expected product and potential byproducts (e.g., m/z 100-1000).
-
Data Analysis: Analyze the mass spectra of any impurity peaks to determine their molecular weights, which provides crucial information for structural elucidation.
Visualizing the Process
To aid in understanding the workflow for identifying and characterizing byproducts, the following diagrams are provided.
Caption: A logical workflow for the identification and resolution of byproducts in the synthesis of this compound.
Caption: The synthetic pathway of this compound and its potential byproducts.
Technical Support Center: Refining Purification Techniques for Polar 5-Iodo-1H-indazol-3-amine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar 5-Iodo-1H-indazol-3-amine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound analogs?
A1: The primary challenges stem from the inherent polarity and basicity of the 3-aminoindazole core. These characteristics can lead to issues such as poor solubility in non-polar organic solvents, strong interaction with silica gel leading to peak tailing and potential degradation, and difficulty in achieving baseline separation from other polar impurities during chromatography.
Q2: What is a general purification strategy for these compounds?
A2: A typical workflow involves:
-
Initial Workup: An acidic aqueous wash to extract the basic product from organic impurities, followed by basification of the aqueous layer and extraction of the purified product into an organic solvent.
-
Chromatography: If further purification is needed, normal-phase chromatography with a modified mobile phase, reversed-phase HPLC at an appropriate pH, or Hydrophilic Interaction Liquid Chromatography (HILIC) are common choices.[1]
-
Recrystallization: The final step to obtain highly pure crystalline material.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique. Due to the polarity of the compounds, a relatively polar mobile phase will be required. Visualization can be achieved under UV light (254 nm) and/or by using a staining agent such as ninhydrin for the primary amine.
Q4: Should I be concerned about the stability of this compound analogs during purification?
A4: Yes, the amino group can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating steps. The acidic nature of silica gel can also potentially lead to degradation of sensitive compounds.[2]
Troubleshooting Guides
Issue 1: Poor Separation and Significant Tailing during Normal-Phase Column Chromatography on Silica Gel
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Strong interaction of the basic amine with acidic silanol groups on the silica surface. | 1. Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or ammonia in methanol. This will compete with the analyte for active sites on the silica.[1] 2. Switch to a different stationary phase. Alumina (basic or neutral) or amine-functionalized silica can be less harsh and provide better peak shape for basic compounds. |
| Mobile phase is not polar enough to elute the compound. | 1. Increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a good starting point. For very polar compounds, a mobile phase system like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane can be effective.[2] |
| Sample overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight. |
Issue 2: Compound is not retained or has very poor retention on a C18 Reversed-Phase HPLC Column
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| The compound is too polar and hydrophilic for the non-polar stationary phase. | 1. Adjust the mobile phase pH. For a basic amine, increasing the pH of the mobile phase (e.g., to pH 8-10) will suppress the ionization of the amine, making it less polar and increasing its retention. Ensure you use a pH-stable column.[1] 2. Use an ion-pairing reagent. Adding an agent like trifluoroacetic acid (TFA) to the mobile phase can form an ion pair with the protonated amine, increasing its hydrophobicity and retention. 3. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds and uses a polar stationary phase with a high organic, low aqueous mobile phase.[1][3] |
| Inappropriate mobile phase composition. | Increase the aqueous component of the mobile phase. However, if retention is still poor with a high aqueous percentage, the other solutions should be considered. |
Issue 3: Difficulty in finding a suitable solvent for recrystallization
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| High polarity of the compound leads to high solubility in polar solvents and insolubility in non-polar solvents. | 1. Use a mixed solvent system. Dissolve the compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or acetonitrile), and then slowly add a less polar "anti-solvent" (e.g., dichloromethane, ethyl acetate, or water) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. 2. Consider salt formation. If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride or sulfate) can significantly alter its solubility profile and often leads to well-defined crystals. |
| Oiling out instead of crystallization. | 1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound. |
Data Presentation
Table 1: Qualitative Solubility of this compound Analogs
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Sparingly soluble to soluble (pH dependent) | Solubility increases at lower pH due to salt formation. |
| Methanol | 5.1 | Soluble | Good solvent for dissolving the compound for chromatography and recrystallization. |
| Ethanol | 4.3 | Soluble | Similar to methanol. |
| Acetonitrile | 5.8 | Moderately soluble | Can be used in mixed solvent systems for recrystallization. |
| Dichloromethane (DCM) | 3.1 | Sparingly soluble | Can be used as an anti-solvent or in mobile phases for chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | Sparingly soluble | Useful as a component in chromatographic mobile phases. |
| Hexane | 0.1 | Insoluble | Can be used as an anti-solvent for precipitation. |
Table 2: Recommended Starting Conditions for Chromatography
| Technique | Stationary Phase | Mobile Phase System (Starting Point) | Detection |
| TLC | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | UV (254 nm) |
| Normal-Phase Flash Chromatography | Silica Gel | Gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine | UV |
| Reversed-Phase HPLC | C18 (pH stable) | A: 10 mM Ammonium Bicarbonate in Water (pH 9) B: Acetonitrile Gradient: 5-95% B | UV/MS |
| HILIC | Silica or Amide | A: Acetonitrile B: 10 mM Ammonium Formate in Water (pH 3) Gradient: 95-60% A | UV/MS |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine). Pour the slurry into the column and allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: High pH Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare an aqueous mobile phase with a buffer at a pH of at least 2 units above the pKa of the amine (e.g., 10 mM ammonium bicarbonate, pH 9). The organic mobile phase is typically acetonitrile or methanol.
-
Column Equilibration: Equilibrate the pH-stable C18 column with the initial mobile phase composition (e.g., 95% aqueous, 5% organic) for at least 10-15 column volumes.
-
Injection: Dissolve the sample in the initial mobile phase or a compatible solvent and inject.
-
Gradient Elution: Run a gradient of increasing organic mobile phase to elute the compound.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength or a mass spectrometer.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Dissolution: In a flask, add the crude solid and the minimum volume of a hot solvent in which it is highly soluble (e.g., methanol) to achieve complete dissolution.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., water or dichloromethane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot dissolving solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Relationship between structure, polarity, and purification behavior.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 5-Iodo-1H-indazol-3-amine and 5-Bromo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery, the choice of starting materials is critical. This guide provides a comparative analysis of the reactivity of 5-iodo-1H-indazol-3-amine and 5-bromo-1H-indazol-3-amine, two key building blocks for the synthesis of a variety of bioactive compounds.
The selection of the halogen at the 5-position of the indazole ring significantly influences the reaction kinetics and required conditions for Suzuki coupling. This comparison is based on the well-established principles of palladium-catalyzed cross-coupling reactions, supported by data from analogous systems.
Reactivity Comparison: Iodide vs. Bromide
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the aryl halide is a critical factor. The generally accepted order of reactivity is I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Consequently, this compound is expected to be more reactive than its bromo counterpart. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
| Feature | This compound | 5-Bromo-1H-indazol-3-amine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials.[1] |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.[1] |
| Yields | Generally high | Moderate to high | While highly dependent on the specific coupling partners and reaction conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[1] |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures. | The specific side reactions will be influenced by the choice of catalyst system and the reaction conditions employed.[1] |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of a 5-halo-1H-indazol-3-amine with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired products.
Materials:
-
5-halo-1H-indazol-3-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add the 5-halo-1H-indazol-3-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (see table above for guidance) for the specified time. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine.
Notes on Optimization:
-
For the more reactive This compound , it may be possible to use a lower reaction temperature (e.g., 60-80 °C) and a shorter reaction time. A lower catalyst loading might also be sufficient.
-
For 5-bromo-1H-indazol-3-amine , higher temperatures (e.g., 90-110 °C) and longer reaction times are typically required. The choice of a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos), may improve yields and reaction rates.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of the Biological Activity of 5-Iodo vs. 5-Chloro-1H-Indazol-3-Amine Derivatives
A detailed examination of the anticancer and kinase inhibitory potential of halogenated indazole-3-amine derivatives, supported by experimental data and protocols.
In the landscape of medicinal chemistry, the 1H-indazole-3-amine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Halogenation at the C5-position of the indazole ring is a common strategy to modulate the biological activity of these derivatives. This guide provides a comparative overview of the biological activities of 5-iodo- and 5-chloro-1H-indazol-3-amine derivatives, with a focus on their anticancer and kinase inhibitory effects. Due to the limited availability of direct comparative studies, this guide collates data from various sources to offer insights into their structure-activity relationships (SAR).
Anticancer Activity: A Tale of Two Halogens
One such study synthesized a series of mercapto acetamide and piperazine derivatives of 5-bromo-1H-indazol-3-amine and evaluated their antiproliferative activity against a panel of human cancer cell lines.[1] The results, summarized in the table below, indicate that these compounds exhibit varying degrees of cytotoxicity, with some derivatives showing promising activity.
Table 1: Anticancer Activity of 5-Bromo-1H-Indazol-3-Amine Derivatives [1]
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| 5k | Mercapto acetamide derivative | Hep-G2 (Liver Cancer) | 3.32 |
| K562 (Leukemia) | >40 | ||
| A549 (Lung Cancer) | >40 | ||
| PC-3 (Prostate Cancer) | >40 | ||
| 6o | Piperazine derivative | K562 (Leukemia) | 5.15 |
| Hep-G2 (Liver Cancer) | 8.86 | ||
| A549 (Lung Cancer) | 10.23 | ||
| PC-3 (Prostate Cancer) | 12.54 | ||
| 5-Fluorouracil (Control) | - | K562 (Leukemia) | 2.29 |
| Hep-G2 (Liver Cancer) | 23.54 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that the nature of the substituent at the 3-amino position, in combination with the 5-halogen, significantly influences the anticancer activity and selectivity. For instance, compound 5k displayed potent and selective activity against the Hep-G2 liver cancer cell line, while compound 6o showed broader activity across multiple cell lines, with the highest potency against the K562 leukemia cell line.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of indazole derivatives.
Antiproliferative Activity Assay (MTT Assay)[1]
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (K562, A549, PC-3, and HepG-2) are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubated for an additional 48 hours. 5-Fluorouracil is used as a positive control.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of evaluating the anticancer activity of these compounds, the following diagram illustrates the key steps from compound synthesis to data analysis.
Caption: Workflow for Anticancer Drug Discovery.
The development of novel anticancer agents often involves targeting specific signaling pathways that are dysregulated in cancer cells. Kinase inhibition is a major focus in this area. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by indazole derivatives.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
The available data, primarily from studies on 5-bromo-1H-indazol-3-amine derivatives, suggests that the 5-halo-1H-indazol-3-amine scaffold is a promising starting point for the development of novel anticancer agents. The nature of the halogen at the C5-position and the substituents at the 3-amino group are critical determinants of biological activity and selectivity. While a definitive comparison between 5-iodo and 5-chloro derivatives is currently hampered by a lack of direct comparative studies, the foundational knowledge from related structures underscores the importance of further investigation into these two classes of compounds. Future research employing parallel synthesis and standardized biological assays will be crucial to elucidate the nuanced structure-activity relationships and to identify lead candidates with superior therapeutic potential.
References
A Comparative Guide to Validating Kinase Inhibition Assays for 5-Iodo-1H-indazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of kinase inhibition assays, specifically tailored for the evaluation of 5-Iodo-1H-indazol-3-amine analogs. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Validating the inhibitory activity of novel analogs is a critical step in the drug discovery pipeline.[3][4] This document outlines key experimental protocols, presents illustrative comparative data, and visualizes essential workflows and signaling pathways to guide researchers in this process.
Introduction to Kinase Inhibition Assays
The precise measurement of kinase activity is fundamental to the development of targeted kinase inhibitors.[5][6] A variety of biochemical and cell-based assays are available to determine the potency, selectivity, and mechanism of action of investigational compounds.[4][7] The selection of an appropriate assay format depends on factors such as sensitivity, throughput, cost, and the specific research question being addressed.[5]
Commonly employed methods for assessing kinase activity include:
-
Radiometric Assays: A traditional and highly reliable method that measures the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate.[8]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or reagents to monitor the kinase reaction, offering high sensitivity and suitability for high-throughput screening.[5][8] Sub-types include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][8][9]
-
Luminescence-Based Assays: These methods, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying ATP consumption or ADP production.[5][10] They are highly sensitive and amenable to automation.
-
Enzyme-Linked Immunosorbent Assays (ELISA): This immunoassay format quantifies the phosphorylated substrate using specific antibodies.[4][5]
Cross-validation using multiple assay formats is recommended to avoid misleading results due to compound interference or non-specific inhibition.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are protocols for two common in vitro kinase inhibition assays.
In Vitro Radiometric Kinase Assay
This protocol provides a fundamental method for quantifying the potency of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
³³P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the diluted test compound to each well. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Prepare the kinase reaction mix containing the kinase, peptide substrate, and kinase reaction buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Add 25 µL of ³³P-γ-ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
ADP-Glo™ Luminescence-Based Kinase Assay
This homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput alternative.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound analogs) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Add 2 µL of serially diluted test compounds to the wells of a white assay plate.
-
Prepare a solution of the target kinase and its substrate in the appropriate kinase buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ values as described for the radiometric assay.
Comparative Inhibition Data (Illustrative)
While specific experimental data for this compound analogs is not publicly available, the following tables provide an illustrative comparison of their potential inhibitory activities against a panel of relevant kinases. The data is presented in a format suitable for comparative analysis.
Table 1: In Vitro IC₅₀ Values of this compound Analogs Against a Panel of Kinases
| Compound ID | R-Group Modification | IC₅₀ (nM) vs. Kinase A | IC₅₀ (nM) vs. Kinase B | IC₅₀ (nM) vs. Kinase C |
| Analog 1 | 4-Fluoro-phenyl | 15 | 250 | >10,000 |
| Analog 2 | 3-Methoxy-phenyl | 22 | 310 | >10,000 |
| Analog 3 | Pyridin-4-yl | 8 | 150 | 8,500 |
| Analog 4 | Cyclopropyl | 110 | 1,200 | >10,000 |
| Control | Staurosporine | 2 | 5 | 12 |
Table 2: Comparison of Inhibition Constants (Kᵢ) and Mode of Inhibition
| Compound ID | Kᵢ (nM) vs. Kinase A | Mode of Inhibition (vs. ATP) |
| Analog 1 | 8.2 | Competitive |
| Analog 2 | 12.5 | Competitive |
| Analog 3 | 4.1 | Competitive |
| Analog 4 | 65.0 | Mixed |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological contexts.
Caption: Workflow for determining the IC₅₀ of kinase inhibitors.
References
- 1. This compound | 88805-76-9 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bmglabtech.com [bmglabtech.com]
Comparative Analysis of 5-Substituted Indazol-3-amines in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1H-indazol-3-amine scaffold has emerged as a critical pharmacophore, particularly in the realm of kinase inhibition. Its ability to act as a hinge-binding fragment has led to the development of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of 5-substituted indazol-3-amines, summarizing their inhibitory activities against various key kinases implicated in cancer and other diseases. The data presented herein is collated from multiple studies to offer a broad overview of structure-activity relationships (SAR) and to highlight the influence of substitutions at the 5-position on biological activity.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 5-substituted indazole derivatives against a panel of protein kinases. Lower IC₅₀ values indicate greater potency. It is important to note that variations in assay conditions between different studies can influence absolute IC₅₀ values; however, the data provides valuable insights into the relative potencies and selectivity profiles of these compounds.
Table 1: Inhibitory Activity of 5-Substituted Indazole Derivatives Against Various Kinases
| Compound ID/Reference | 5-Substituent | Target Kinase | IC₅₀ (nM) |
| Series 1: FGFR Inhibitors | |||
| 14a | 3-methoxyphenyl | FGFR1 | 15.0[1] |
| 14b | 3-ethoxyphenyl | FGFR1 | 13.2[1] |
| 14c | 3-isopropoxyphenyl | FGFR1 | 9.8[1] |
| 14d | 3-methoxy-4-fluorophenyl | FGFR1 | 5.5[1] |
| 101 | N/A (complex substituent) | FGFR1 | 69.1 ± 19.8[2] |
| 102 | N/A (complex substituent) | FGFR1 | 30.2 ± 1.9[2] |
| 106 | N/A (complex substituent) | FGFR1 | 2000 ± 400[2] |
| 106 | N/A (complex substituent) | FGFR2 | 800 ± 300[2] |
| 106 | N/A (complex substituent) | FGFR3 | 4500 ± 1600[2] |
| Series 2: ROCK-II Inhibitors | |||
| SR-1459 | Piperazin-1-yl derivative | ROCK-II | 13[3] |
| SR-715 | Piperazin-1-yl derivative | ROCK-II | 80[3] |
| SR-899 | Piperazin-1-yl derivative | ROCK-II | 100[3] |
| Series 3: GSK-3β Inhibitors | |||
| 49 | Methoxy | GSK-3β | 1700[1] |
| 50 | Methoxy | GSK-3β | 350[1] |
| Series 4: PLK4 Inhibitors | |||
| C05 | N/A (complex substituent) | PLK4 | <0.1[4] |
| C06 | N/A (complex substituent) | PLK4 | <0.1[4] |
| A01 | N/A (complex substituent) | PLK4 | 11[4] |
| Series 5: Multi-Kinase Inhibitors | |||
| Entrectinib (127) | N/A (complex substituent) | ALK | 12[2] |
Table 2: Anti-Proliferative Activity (IC₅₀, µM) of 3,5-Disubstituted Indazole Derivatives in Cancer Cell Lines
| Compound ID | 5-Substituent | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) |
| 5a | 3-fluorophenyl | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 5b | 3-fluorophenyl | 6.97 ± 0.99 | 5.25 ± 0.57 | - | - |
| 6a | 3-fluorophenyl | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6b | 4-methoxyphenyl | 18.62 ± 2.14 | - | - | - |
| 6o | N/A | 5.15 ± 0.55 | - | - | - |
Data for Table 2 sourced from a study by an unnamed author.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP
-
5-substituted indazol-3-amine test compound
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase and substrate solution to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[6][7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data with respect to the positive (DMSO) and negative (no enzyme) controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-substituted indazol-3-amine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by 5-substituted indazol-3-amines and a typical experimental workflow.
Caption: Simplified Aurora Kinase A signaling pathway in cancer.[10][11][12]
Caption: Overview of the ROCK2 signaling pathway in inflammation and fibrosis.[7][13]
Caption: Simplified representation of GSK-3β regulation by the PI3K/Akt pathway.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Guide to the Comparative Analysis of 5-Iodo-1H-indazol-3-amine Co-Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparison of hypothetical co-crystal structures of 5-Iodo-1H-indazol-3-amine. Due to the current absence of publicly available co-crystal structural data for this compound, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective comparison once such co-crystals are synthesized and analyzed.
The guide is structured to walk researchers through the process of co-crystal screening, synthesis, characterization, and data analysis, culminating in a clear comparison of the key physicochemical properties of different co-crystal forms.
Co-Crystal Screening and Synthesis Workflow
The initial step in co-crystal development is the screening for suitable co-formers and the subsequent synthesis of the co-crystals. The following workflow diagram illustrates the typical logical progression from co-former selection to the identification of a lead co-crystal candidate.
Caption: A logical workflow for co-crystal screening, synthesis, and characterization.
Comparative Data of Hypothetical Co-Crystals
The following tables present hypothetical data for two fictional co-crystals of this compound with Co-former A (a dicarboxylic acid) and Co-former B (a hydroxybenzoic acid). These tables are designed to provide a clear and structured comparison of their key properties.
Table 1: Crystallographic and Thermal Properties
| Parameter | This compound | Co-crystal A | Co-crystal B |
| Co-former | N/A | Dicarboxylic Acid | Hydroxybenzoic Acid |
| Stoichiometry (API:Co-former) | N/A | 1:1 | 2:1 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Melting Point (°C) | 210.5 | 185.2 | 198.7 |
| Enthalpy of Fusion (J/g) | 125.8 | 98.3 | 110.4 |
Table 2: Physicochemical Properties
| Parameter | This compound | Co-crystal A | Co-crystal B |
| Aqueous Solubility (mg/mL at 25°C) | 0.05 | 0.52 | 0.35 |
| Intrinsic Dissolution Rate (mg/cm²/min) | 0.01 | 0.15 | 0.09 |
| Physical Stability (40°C/75% RH, 1 month) | Stable | Stable | Disproportionation |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of co-crystal structures. Below are standard methodologies for the key experiments cited in this guide.
Co-crystal Screening by Liquid-Assisted Grinding (LAG)
-
Preparation: Place 50 mg of this compound and a stoichiometric amount of the co-former into a 2 mL stainless steel grinding jar with a 10 mm stainless steel ball.
-
Solvent Addition: Add 20 µL of a suitable solvent (e.g., acetonitrile, ethanol, or water).
-
Milling: Mill the mixture using a planetary ball mill at a frequency of 30 Hz for 30 minutes.
-
Analysis: The resulting powder is analyzed by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
Single Crystal Growth by Slow Evaporation
-
Solution Preparation: Dissolve a stoichiometric mixture of this compound and the co-former in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Crystallization: Filter the solution into a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Harvest well-formed single crystals once they appear and the solvent has sufficiently evaporated.
X-ray Crystallography
Powder X-ray Diffraction (PXRD)
-
Instrument: A benchtop X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Collection: Data are collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Analysis: The resulting diffractogram is compared to those of the starting materials to confirm the formation of a new crystalline phase.
Single Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) and exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Diffraction data are collected over a range of crystal orientations.[1]
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using software such as SHELXL.[1] This process yields the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.
Physicochemical Characterization
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to determine the melting point and enthalpy of fusion.
Solubility and Dissolution Studies
-
Equilibrium Solubility: An excess amount of the solid is suspended in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by HPLC to determine the drug concentration.
-
Intrinsic Dissolution Rate (IDR): A constant surface area of the compacted solid is exposed to a dissolution medium. The concentration of the dissolved drug is measured over time to determine the dissolution rate per unit area. This provides a measure of how quickly the solid dissolves under standardized conditions.
References
Comparative Metabolic Stability of Novel 5-Iodo-1H-indazol-3-amine Derivatives
This guide provides a comparative analysis of the metabolic stability of novel 5-Iodo-1H-indazol-3-amine derivatives, a class of compounds with significant potential in drug discovery, often investigated as kinase inhibitors.[1][2][3] The metabolic stability of a drug candidate is a critical parameter, influencing its pharmacokinetic profile, and is therefore a key consideration in the early stages of drug development.[4][5] This document outlines the experimental protocols for assessing metabolic stability and presents representative data to guide structure-activity relationship (SAR) studies.
In Vitro Metabolic Stability Assessment
The primary methods for evaluating the metabolic stability of compounds are through in vitro assays using liver microsomes or hepatocytes.[2][6] Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them suitable for high-throughput screening.[3] Hepatocyte assays provide a more comprehensive picture by including both phase I and phase II metabolic pathways.[7][8] The key parameters derived from these assays are the half-life (t1/2) and the intrinsic clearance (Clint).[4]
Comparative Data for this compound Derivatives
Due to the limited availability of public data on the metabolic stability of specific this compound derivatives, the following table presents a representative comparison of a hypothetical series of compounds. The data is designed to illustrate the impact of structural modifications on metabolic stability, based on established principles of drug metabolism for indazole-containing compounds.[1][4][5]
| Compound ID | R1-Substituent | R2-Substituent | Microsomal t1/2 (min) | Microsomal Clint (µL/min/mg protein) | Hepatocyte t1/2 (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| IND-001 | H | H | 15 | 92.4 | 25 | 55.4 |
| IND-002 | F | H | 25 | 55.4 | 40 | 34.7 |
| IND-003 | H | CF3 | 45 | 30.8 | 65 | 21.3 |
| IND-004 | OCH3 | H | 10 | 138.6 | 18 | 77.0 |
| IND-005 | H | Pyridine | 30 | 46.2 | 50 | 27.7 |
Interpretation of Representative Data:
-
IND-001 (Parent Compound): Exhibits moderate metabolic stability.
-
IND-002 (Fluorine Substitution): The introduction of a fluorine atom at the R1 position can block a potential site of metabolism, leading to increased metabolic stability.
-
IND-003 (Trifluoromethyl Substitution): The electron-withdrawing nature of the trifluoromethyl group at the R2 position can shield the molecule from oxidative metabolism, significantly enhancing its stability.
-
IND-004 (Methoxy Substitution): The methoxy group at the R1 position can be a liability for O-demethylation, a common metabolic pathway, resulting in lower metabolic stability.
-
IND-005 (Pyridine Substitution): The addition of a pyridine ring at the R2 position can introduce new metabolic sites, potentially leading to slightly decreased or similar stability compared to the parent compound.
Experimental Protocols
Detailed methodologies for the key metabolic stability assays are provided below.
Liver Microsomal Stability Assay
This assay primarily assesses phase I metabolism.[3]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (Clint) is calculated using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
Hepatocyte Stability Assay
This assay evaluates both phase I and phase II metabolism.[7][8]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Hepatocyte Preparation: Thaw and suspend the cryopreserved hepatocytes in the culture medium. Determine cell viability and density.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound to the wells.
-
Time Points: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination: Terminate the reaction by adding ice-cold acetonitrile with an internal standard to each well at the designated time points.
-
Sample Processing: Scrape the wells and transfer the contents to microcentrifuge tubes. Centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the parent compound.
Data Analysis:
-
Similar to the microsomal assay, plot the percentage of the parent compound remaining against time.
-
Calculate the half-life (t1/2) from the slope of the curve.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes)
Visualized Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: A generic kinase signaling pathway often targeted by indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Screening 5-Iodo-1H-indazol-3-amine Libraries Against Kinase Panels
For researchers, scientists, and drug development professionals, the 5-Iodo-1H-indazol-3-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The 1H-indazole-3-amine core is recognized as an effective hinge-binding fragment, crucial for the activity of numerous kinase inhibitors. The strategic placement of an iodine atom at the 5-position provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries to probe the chemical space of the kinome.
This guide provides a comparative analysis of the kinase inhibition profiles of compounds derived from the this compound scaffold, supported by experimental data from closely related analogs. It also includes detailed methodologies for key screening assays and visual representations of relevant signaling pathways and experimental workflows to aid in the rational design of next-generation kinase inhibitors.
Performance Comparison of Indazole-Based Kinase Inhibitors
While comprehensive screening data for a library of the parent this compound is not extensively available in the public domain, analysis of structurally related 3-amino-1H-indazole derivatives provides significant insights into the potential of this scaffold. The following tables summarize the inhibitory activities of representative compounds against various kinases, offering a benchmark for comparison.
Table 1: Cellular Activity of 3-amino-1H-indazol-6-yl-benzamide Derivatives
| Compound ID | Target Kinase | Cellular EC50 (nM) |
| 4 | FLT3 | < 3 |
| PDGFRα (T674M) | < 3 | |
| Kit (T670I) | 110 | |
| 11 | FLT3 | < 3 |
| PDGFRα (T674M) | < 3 | |
| Kit (T670I) | 28 | |
| 17 | FLT3 | 3 |
| PDGFRα (T674M) | 4 | |
| Kit (T670I) | > 1000 | |
| 18 | FLT3 | 4 |
| PDGFRα (T674M) | 7 | |
| Kit (T670I) | > 1000 | |
| 22 | FLT3 | 5 |
| PDGFRα (T674M) | 8 | |
| Kit (T670I) | > 1000 |
Data is derived from studies on 3-amino-1H-indazol-6-yl-benzamides, which share the core 3-amino-1H-indazole scaffold. The T674M and T670I mutations are gatekeeper mutations that confer resistance to some kinase inhibitors.
Table 2: Comparative IC50 Values of Various Indazole-Based Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | IC50 (nM) |
| Axitinib (Indazole core) | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
| Linifanib (Indazole-3-amine) | VEGFR, PDGFR | - |
| Compound 6o (3,5-disubstituted indazole) | K562 cell line (BCR-ABL) | 5150 |
| AKE-72 (3-aminoindazole) | BCR-ABL (WT), BCR-ABL (T315I) | < 0.5, 9 |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 |
This table provides a broader context by comparing the potency of various kinase inhibitors that feature an indazole scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the screening and characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound library)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or DMSO (control) to each well of the plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[1]
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibition Screening
Caption: Workflow for a luminescence-based kinase inhibition assay.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and its inhibition.
PDGFRα Signaling Pathway
Caption: Overview of the PDGFRα signaling cascade and its inhibition.
c-Kit Signaling Pathway
Caption: c-Kit signaling pathway and its point of inhibition.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted-1H-indazol-3-amine Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-substituted-1H-indazol-3-amine analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how chemical modifications to this scaffold influence its anticancer activity. The data presented is primarily based on studies of 5-bromo-1H-indazol-3-amine derivatives, which serve as close analogs to the 5-iodo counterparts and provide valuable insights into the SAR of this chemical class.
The 1H-indazole-3-amine structure is a recognized and effective hinge-binding fragment in kinase inhibitors.[1] Marketed drugs such as Linifanib and Entrectinib, which feature a 1H-indazole-3-amide core, have demonstrated the critical role of this scaffold in enhancing antitumor activity.[1] The following sections detail the inhibitory activities of various analogs against a panel of human cancer cell lines and provide the experimental context for these findings.
Quantitative Data Summary
The antiproliferative activities of a series of 3,5-disubstituted indazole derivatives were evaluated against four human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R (Substitution at C5-position) | IC50 (µM) vs. A549 | IC50 (µM) vs. K562 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. Hep-G2 |
| 6a | 4-fluorophenyl | >40 | 12.8 | >40 | >40 |
| 6b | 4-chlorophenyl | >40 | 10.2 | >40 | >40 |
| 6c | 4-bromophenyl | >40 | 11.5 | >40 | >40 |
| 6d | 4-methylphenyl | >40 | 13.1 | >40 | >40 |
| 6e | 4-methoxyphenyl | >40 | 14.2 | >40 | >40 |
| 6f | 3-fluorophenyl | >40 | 10.8 | >40 | >40 |
| 6g | 3-chlorophenyl | >40 | 9.8 | >40 | >40 |
| 6h | 3-bromophenyl | >40 | 11.2 | >40 | >40 |
| 6i | 3-methylphenyl | >40 | 12.5 | >40 | >40 |
| 6j | 3-methoxyphenyl | >40 | 13.8 | >40 | >40 |
| 6k | 2-fluorophenyl | >40 | 9.5 | >40 | >40 |
| 6l | 2-chlorophenyl | >40 | 8.7 | >40 | >40 |
| 6m | 2-bromophenyl | >40 | 10.1 | >40 | >40 |
| 6n | 2-methylphenyl | >40 | 11.8 | >40 | >40 |
| 6o | 2-methoxyphenyl | 15.6 | 5.15 | 22.3 | 18.4 |
| 5-Fu (control) | - | 8.2 | 6.5 | 10.1 | 7.8 |
Data is compiled from a study on 3,5-disubstituted indazole derivatives, where the parent compound for the C5-substitutions was 5-bromo-1H-indazol-3-amine.[1] The 'R' group in the table represents the moiety introduced at the 5-position via a Suzuki coupling reaction, replacing the initial bromine atom. The remainder of the molecule includes a piperazine-containing side chain at the 3-amino position.
SAR Summary: From the data, it is evident that the majority of the synthesized compounds exhibited significant antiproliferative activity against the K562 cell line.[1] Notably, compound 6o , with a 2-methoxyphenyl substituent at the C5-position, demonstrated the most promising broad-spectrum activity, particularly against K562 cells with an IC50 value of 5.15 µM.[1] This compound also showed a degree of selectivity, with an IC50 of 33.2 µM against normal HEK-293 cells.[1] The position of the substituent on the phenyl ring at C5 appears to be critical, with ortho-substitution (as in 6o ) leading to a marked increase in activity compared to meta- and para-substitutions.
Experimental Protocols
General Synthesis of 3,5-Disubstituted Indazole Derivatives:
The synthesis commenced with 5-bromo-2-fluorobenzonitrile, which was refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[1] Subsequently, a Suzuki coupling reaction was performed to introduce various substituted phenyl groups at the 5-position.[1] The resulting 5-aryl-1H-indazol-3-amine was then further modified at the 3-amino position to yield the final piperazine-containing derivatives.[1]
Antiproliferative Activity Assessment (MTT Assay):
The antiproliferative activity of the synthesized compounds was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[2] Human cancer cell lines (A549, K562, PC-3, and Hep-G2) and a normal human embryonic kidney cell line (HEK-293) were used.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The IC50 value, defined as the concentration of the compound that causes 50% inhibition of cancer cell growth, was calculated from the dose-response curves. 5-Fluorouracil (5-Fu) was used as a positive control.[1]
Visualizations
Below are diagrams illustrating key concepts related to the structure-activity relationship studies of these indazole analogs.
Caption: Workflow for SAR studies of indazole analogs.
Caption: Inhibition of a generic RTK signaling pathway.
References
A Comparative Guide to the Cellular Uptake and Permeability of 5-Iodo-1H-indazol-3-amine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The successful development of orally administered drugs hinges on their ability to permeate the intestinal epithelium and reach systemic circulation. For the promising class of 5-Iodo-1H-indazol-3-amine derivatives, which hold potential as kinase inhibitors and other therapeutic agents, understanding their cellular uptake and permeability is a critical step in preclinical evaluation. This guide provides a comparative overview of the key assays used to assess these properties, presenting available data for relevant indazole-based compounds and outlining detailed experimental protocols.
Comparison of Cellular Permeability: Indazole Derivatives and Alternatives
While specific permeability data for this compound derivatives are not extensively available in public literature, we can draw valuable comparisons from structurally related indazole-containing drugs and other kinase inhibitors. The apparent permeability coefficient (Papp), measured in in vitro models like the Caco-2 cell permeability assay, is a key metric for predicting in vivo intestinal absorption. A higher Papp value generally indicates better absorption.
| Compound Name | Compound Class | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Axitinib | Indazole derivative (VEGFR inhibitor) | Caco-2 | ≥ 6 | - | [1] |
| Pazopanib | Indazole derivative (VEGFR inhibitor) | Caco-2 | High (BCS Class II) | - | [2][3] |
| Indazole Arylsulfonamide (GSK2239633A) | Indazole derivative (CCR4 antagonist) | Caco-2 | Good | - | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 5) | Pyrazolopyrimidine (c-Src/Abl inhibitor) | PAMPA | High | - | [5] |
| Propranolol | Beta-blocker (High Permeability Control) | Caco-2 | ~16 | < 2 | [6] |
| Atenolol | Beta-blocker (Low Permeability Control) | Caco-2 | < 1 | < 2 | [6] |
Note: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Class II drugs, like pazopanib, have high permeability but low solubility.
Experimental Methodologies: A Closer Look at Permeability and Uptake Assays
Accurate assessment of cellular permeability and uptake relies on robust and well-defined experimental protocols. The two most common in vitro models for predicting intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). For quantifying intracellular drug concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport mechanisms.
Experimental Workflow:
Workflow for the Caco-2 Permeability Assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (top) chamber to assess absorption (A-to-B) or to the basolateral (bottom) chamber to assess efflux (B-to-A).
-
Sampling and Analysis: Aliquots are taken from the receiver chamber at specific time points and the concentration of the compound is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a simpler and faster alternative to the Caco-2 assay for screening compounds for passive permeability.
Experimental Workflow:
Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in an organic solvent like dodecane) to form an artificial membrane.
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The test compound, dissolved in buffer, is added to the donor wells of the filter plate. The filter plate is then placed on top of the acceptor plate.
-
Incubation: The plate sandwich is incubated, typically at room temperature with gentle shaking, for a defined period.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, often UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Cellular Uptake Assay using LC-MS/MS
This assay directly measures the amount of a compound that accumulates inside cells. It is crucial for understanding the relationship between extracellular concentration and intracellular target engagement.
Experimental Workflow:
Workflow for a Cellular Uptake Assay using LC-MS/MS.
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured in multi-well plates and then incubated with the test compound at various concentrations and for different durations.
-
Cell Harvesting: After incubation, the cells are washed multiple times with ice-cold buffer to remove any extracellular compound. The cells are then detached from the plate (e.g., using trypsin) and collected.
-
Cell Lysis and Sample Preparation: The collected cells are lysed to release their intracellular contents. An internal standard is often added at this stage for accurate quantification. Proteins are then precipitated, and the supernatant containing the compound of interest is collected.
-
LC-MS/MS Analysis: The concentration of the compound in the cell lysate is determined by a validated LC-MS/MS method.
-
Data Normalization: The intracellular concentration is typically normalized to the number of cells or the total protein content of the sample to allow for comparison across different experiments.
Conclusion
The cellular permeability and uptake of this compound derivatives are critical parameters for their successful development as oral drug candidates. While direct experimental data for this specific subclass is limited, the high permeability observed for other indazole-based kinase inhibitors like axitinib and pazopanib is a positive indicator. The experimental protocols for Caco-2, PAMPA, and cellular uptake assays outlined in this guide provide a robust framework for generating the necessary data to inform lead optimization and candidate selection. By systematically evaluating the structure-permeability relationships within this chemical series, researchers can design and develop novel indazole derivatives with improved pharmacokinetic profiles and enhanced therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for the Functionalization of 5-Iodo-1H-indazol-3-amine
For Immediate Publication
[City, State] – [Date] – For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. The 5-Iodo-1H-indazol-3-amine core is a particularly valuable starting material, offering multiple sites for chemical modification to generate novel molecular entities with potential therapeutic applications. The choice of catalyst for C-C and C-N bond formation is critical to achieving high yields and purity. This guide provides a head-to-head comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, supported by experimental data from the scientific literature.
Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon data from closely related substrates, such as other substituted iodo- and bromo-indazoles, to provide valuable insights into catalyst performance. The data presented herein should be considered a strong starting point for reaction optimization.
Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the arylation of indazole cores, the selection of the palladium catalyst and ligand is crucial for efficient coupling. Below is a comparison of palladium catalysts used for the coupling of 5-bromo-indazoles, which serve as a reliable proxy for the reactivity of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 18 | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | 65 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | 80 | 18 | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | 70 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | 93 |
| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 18 | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | 50 |
Data is for the coupling of 5-bromo-1-ethyl-1H-indazole as reported in the literature and serves as an indication of catalyst efficacy for the analogous this compound.[1]
Palladium Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is critical for high-yielding C-N bond formation with heterocyclic halides. The following table summarizes the performance of various palladium catalyst systems for the amination of related haloarenes and iodo-indazoles.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Substrate | Yield |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Haloarenes | Good to Excellent[2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | Haloarenes | High[2] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | Morpholine | 3-Iodo-1H-indazole | High[3] |
| Pd(dba)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - | Aniline | 4-Iodo-1-tritylpyrazole* | Good[3] |
*Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazoles.[3]
Palladium Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For indazole substrates, protection of the N-H group is often necessary to achieve high yields.[4] Below is a comparison of catalyst systems for the Sonogashira coupling of various aryl iodides.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Substrate | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp | 1.5 | 2-Methyl-3-butyn-2-ol | Various Aryl Iodides | High |
| Pd/C (10%) | None | None | K₂CO₃ | EtOH | 70 | 3 | Phenylacetylene | Iodobenzene | 90 |
| Pd(OAc)₂ | None | None | TBAF | None (Solvent-free) | - | - | Various Alkynes | Various Aryl Halides | Moderate to Excellent[5] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 70 | - | Terminal Acetylenes | 3-Iodo-1-(phenylsulfonyl)-1H-indazole | 99[4] |
Experimental Protocols
N-Protection of this compound
For many cross-coupling reactions, particularly Sonogashira and some Suzuki couplings, protection of the indazole N1-H and the 3-amino group is crucial to prevent side reactions and catalyst deactivation. A common strategy is the use of a tert-butyloxycarbonyl (Boc) protecting group.
Procedure: To a solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 equiv.) and a base such as triethylamine (2.5 equiv.) or DMAP (0.1 equiv.). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the di-Boc protected 5-Iodo-1H-indazole.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings of related bromo-indazole substrates.[1]
Materials:
-
Di-Boc-protected this compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the di-Boc-protected this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed DME/water solvent mixture, followed by the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If desired, remove the Boc protecting groups using standard conditions (e.g., TFA in dichloromethane or HCl in dioxane).
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[2]
Materials:
-
This compound (or N-protected version) (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
XPhos (0.04 equiv.)
-
Potassium tert-butoxide (KOt-Bu) (1.4 equiv.)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂, XPhos, and KOt-Bu.
-
Add the anhydrous, deoxygenated toluene and stir for 5-10 minutes to allow for catalyst activation.
-
Add the this compound (or its protected form) and the amine coupling partner.
-
Heat the mixture to 100-110 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Representative Protocol for Sonogashira Coupling
This protocol incorporates the necessary N-protection and is based on high-yielding Sonogashira couplings of iodo-indazoles.[4]
Materials:
-
N-protected this compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect as necessary.
Visualizing the Process
To better understand the relationships in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for 5-Iodo-1H-indazol-3-amine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
The proper disposal of 5-Iodo-1H-indazol-3-amine, a halogenated indazole derivative, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a compound containing iodine, it is classified as a halogenated organic compound and must be managed as regulated chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on data from structurally similar compounds, this chemical should be presumed to be harmful if swallowed and may cause skin and eye irritation.
Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing appropriate PPE.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
Engineering Controls:
-
All transfers and handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[1] On-site treatment is not a suitable option for this class of chemical.
1. Waste Segregation:
Proper segregation is the foundational step in compliant chemical waste management. Due to its iodine content, this compound must be disposed of as halogenated organic waste.[2]
-
Designated Waste Container: Use a dedicated and clearly labeled waste container for "Halogenated Organic Solids."[3]
-
Container Compatibility: The container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[3]
-
Avoid Co-mingling: Never mix halogenated organic waste with non-halogenated waste streams. Doing so complicates the disposal process and increases costs.[2]
2. Waste Collection:
-
Pure or Unused Compound: Carefully transfer the solid this compound into the designated "Halogenated Organic Solids" waste container. Take precautions to avoid the generation of dust during the transfer.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be placed in the "Halogenated Organic Solids" container.
-
Contaminated Glassware: Glassware should be decontaminated before standard washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate in a designated "Halogenated Organic Liquid Waste" container. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.[2]
3. Container Labeling and Storage:
-
Labeling: Immediately affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 88805-76-9
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Incineration: The preferred method of disposal for halogenated organic compounds is controlled incineration in a specialized chemical waste incinerator equipped with flue gas scrubbing technology. This ensures the complete destruction of the molecule and the safe removal of halogenated byproducts from emissions.[2]
-
Documentation: Retain all documentation provided by the waste disposal service as a record of proper and compliant disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Iodo-1H-indazol-3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Iodo-1H-indazol-3-amine (CAS No. 88805-76-9) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Precautions:
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1] Due to the limited data, caution should be exercised, and exposure must be minimized.
Personal Protective Equipment (PPE):
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Chemical-resistant safety goggles. |
| Hands | Gloves | Chemical-resistant gloves. |
| Body | Protective Clothing | Laboratory coat and other protective clothing as necessary. |
| Feet | Boots | Chemical-resistant boots. |
| Respiratory | Fume Hood/Respirator | Use only in a chemical fume hood to ensure adequate ventilation.[1] |
Operational Plan: Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eye wash station are readily available and accessible.[1]
-
Work exclusively within a certified chemical fume hood to ensure proper ventilation.[1]
-
Gather all necessary PPE as specified in the table above and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient and seek medical attention. Wash any contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: If swallowed, seek immediate medical attention.
-
Disposal Plan:
All waste containing this compound should be treated as hazardous waste.
-
Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, etc.) and excess compound in a designated, labeled, and sealed hazardous waste container.
-
Rinse any contaminated glassware with an appropriate solvent and collect the rinsate in a designated liquid hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Experimental Workflow:
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
